Product packaging for Mofezolac(Cat. No.:CAS No. 78967-07-4)

Mofezolac

Katalognummer: B1677391
CAS-Nummer: 78967-07-4
Molekulargewicht: 339.3 g/mol
InChI-Schlüssel: DJEIHHYCDCTAAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Mofezolac (TN) is a member of methoxybenzenes.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1994.
Cyclooxygenase 1 inhibitor;  structure in first source;  RN from Toxlit

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17NO5 B1677391 Mofezolac CAS No. 78967-07-4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-23-14-7-3-12(4-8-14)18-16(11-17(21)22)25-20-19(18)13-5-9-15(24-2)10-6-13/h3-10H,11H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEIHHYCDCTAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(ON=C2C3=CC=C(C=C3)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046716
Record name Mofezolac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78967-07-4
Record name Mofezolac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78967-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mofezolac [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078967074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mofezolac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOFEZOLAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVJ0BV3H3Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Mofezolac: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mofezolac, a non-steroidal anti-inflammatory drug (NSAID), presents a unique pharmacological profile of significant interest in pain and inflammation research. This document provides an in-depth technical overview of the pharmacokinetics and pharmacodynamics of this compound, consolidating available data for researchers, scientists, and professionals in drug development. While comprehensive preclinical data exists, detailed human pharmacokinetic parameters are not extensively reported in publicly available literature. This guide synthesizes the current understanding of this compound's mechanism of action, its absorption, distribution, metabolism, and excretion (ADME) profile primarily from preclinical studies, and provides detailed experimental methodologies for key assays.

Introduction

This compound, with the chemical name [3,4-bis(4-methoxyphenyl)isoxazol-5-yl]acetic acid, is an NSAID used for its analgesic and anti-inflammatory properties.[1][2] It is marketed in Japan under the trade name Disopain for conditions such as rheumatoid arthritis, lower back pain, and postoperative pain.[1][2] This guide aims to provide a detailed technical resource on the pharmacokinetic and pharmacodynamic properties of this compound.

Pharmacodynamics

Mechanism of Action

This compound exerts its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins from arachidonic acid. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[1]

Contrary to some initial reports suggesting COX-2 selectivity, robust evidence indicates that this compound is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1) .[2][3][4] Its inhibitory activity against COX-2 is significantly weaker.[3] The analgesic effect of this compound is therefore primarily attributed to its potent inhibition of COX-1.[3]

In Vitro Efficacy

The selective inhibitory activity of this compound on COX-1 has been quantified in various in vitro assays. The IC50 values, representing the concentration of the drug required to inhibit 50% of the enzyme's activity, demonstrate its high affinity for COX-1 over COX-2.

EnzymeIC50 (nM)SpeciesAssay Type
COX-1 0.0079 µM (7.9 nM)OvineIn Vitro Enzyme Assay
COX-2 >50 µM (>50,000 nM)OvineIn Vitro Enzyme Assay
COX-1 Not specifiedHumanWhole Blood Assay
COX-2 Not specifiedHumanWhole Blood Assay

Data compiled from multiple sources.[3][5]

Signaling Pathway

The mechanism of action of this compound involves the blockade of the arachidonic acid cascade at the level of COX-1. This prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins and thromboxanes.

Mofezolac_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 This compound This compound This compound->COX1 Inhibition Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Synthases Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxanes->Inflammation_Pain

This compound's inhibitory action on the COX-1 pathway.

Pharmacokinetics

Detailed human pharmacokinetic data for this compound is limited in the public domain. The following information is primarily based on preclinical studies in rats.

Absorption

In rats, orally administered 14C-labeled this compound is rapidly absorbed, with the concentration of radioactivity in the blood reaching its maximum within 15 minutes.[6] In humans, a rapid onset of action is reported, with pain relief typically observed within 30 minutes to an hour, and a peak effect achieved within one to two hours after administration, suggesting rapid absorption.[1]

Distribution

Following oral administration in rats, radioactivity was found to be higher in the stomach, liver, and kidney compared to other tissues.[6] The radioactivity in all tissues was observed to disappear rapidly.[6]

Metabolism

This compound is a substrate of the cytochrome P450 enzyme CYP2C9.[2] Preclinical studies in various animal species have identified several metabolites of this compound.

Excretion

In a study with 14C-labeled this compound in rats, approximately 55% of the radioactivity was excreted in the urine and 39% in the feces within 72 hours of oral administration.[6] About 62% of the radioactivity was excreted in the bile, and evidence of enterohepatic circulation was observed with approximately 52% of the radioactivity in the bile being reabsorbed.[6]

Summary of Preclinical Pharmacokinetic Parameters in Rats
ParameterValueNotes
Time to Cmax (Tmax) < 15 minutesFollowing a single oral administration.
Urinary Excretion (72h) ~55% of dose
Fecal Excretion (72h) ~39% of dose
Biliary Excretion ~62% of dose
Enterohepatic Circulation Present~52% of biliary radioactivity reabsorbed.

Data from a study in rats with 14C-labeled this compound.[6]

Experimental Protocols

In Vitro COX Inhibition Assay

The inhibitory activity of this compound on COX-1 and COX-2 can be determined using a colorimetric inhibitor screening assay.

COX_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection COX1_Enzyme COX-1 Enzyme (ovine) Incubation Incubate Enzyme, Buffer, Heme, and this compound COX1_Enzyme->Incubation COX2_Enzyme COX-2 Enzyme (ovine) COX2_Enzyme->Incubation Mofezolac_Sol This compound Solution (various concentrations) Mofezolac_Sol->Incubation Heme Heme Heme->Incubation Assay_Buffer Tris-HCl Buffer (pH 8.0) + Phenol Assay_Buffer->Incubation Add_AA Add Arachidonic Acid to initiate reaction Incubation->Add_AA Reaction_Mix Reaction Mixture Add_AA->Reaction_Mix Colorimetric_Assay Measure O2 consumption (Clark-type electrode) or Colorimetric product detection Reaction_Mix->Colorimetric_Assay Data_Analysis Calculate % Inhibition and IC50 values Colorimetric_Assay->Data_Analysis

Workflow for in vitro COX inhibition assay.

Methodology:

  • Enzyme Preparation: Purified ovine COX-1 or recombinant ovine COX-2 is used.

  • Reaction Mixture: The assay is typically conducted in a Tris-HCl buffer (pH 8.0) containing phenol and heme.

  • Inhibition: The enzyme is pre-incubated with varying concentrations of this compound.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Detection: COX activity is monitored by measuring the consumption of oxygen using a Clark-type oxygen-sensitive electrode or through a colorimetric assay that detects the peroxidase activity of COX.

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor, and the IC50 value is determined.

Preclinical Pharmacokinetic Study (Rat Model)

Methodology:

  • Radiolabeling: this compound is labeled with Carbon-14 (14C) to enable tracking.

  • Animal Model: Male and female Sprague-Dawley rats are commonly used.

  • Dosing: A single oral dose of 14C-Mofezolac is administered.

  • Sample Collection: Blood, urine, and feces are collected at predetermined time points. For biliary excretion studies, bile is collected from bile-duct cannulated rats.

  • Radioactivity Measurement: The total radioactivity in the collected samples (blood, plasma, urine, feces, bile, and tissues) is measured using liquid scintillation counting.

  • Pharmacokinetic Analysis: The concentration of radioactivity over time is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and excretion percentages.

Conclusion

This compound is a potent and selective COX-1 inhibitor with demonstrated analgesic and anti-inflammatory effects. Its pharmacodynamic profile is well-characterized, with a clear mechanism of action. The available preclinical pharmacokinetic data in rats indicates rapid absorption and extensive metabolism, with excretion occurring through both renal and fecal routes, and evidence of enterohepatic circulation. While qualitative human data suggests a rapid onset of action, a significant gap exists in the publicly available literature regarding detailed quantitative human pharmacokinetic parameters. Further studies or access to regulatory submission data would be necessary to provide a complete pharmacokinetic profile of this compound in humans, which is crucial for optimizing its clinical use and for the development of new diarylisoxazole-based therapeutics.

References

Mofezolac: A Technical Guide to a Selective Cyclooxygenase-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mofezolac is a non-steroidal anti-inflammatory drug (NSAID) that has garnered significant interest for its potent and selective inhibition of cyclooxygenase-1 (COX-1).[1][2][3] Unlike many traditional NSAIDs which exhibit dual inhibition of both COX-1 and COX-2, or newer "coxibs" which are highly selective for COX-2, this compound's distinct profile presents a valuable tool for investigating the specific physiological and pathological roles of COX-1.[4] This document provides an in-depth technical overview of this compound, consolidating key data on its inhibitory activity, detailing experimental protocols for its evaluation, and visualizing its mechanism and experimental workflows. Marketed in Japan under the trade name Disopain, it is prescribed for conditions such as rheumatoid arthritis and postoperative pain.[2] Emerging research also points to its potential utility in neuroinflammation and oncology.[5][6]

It is important to note that while the predominant body of recent scientific literature and supplier data classifies this compound as a highly selective COX-1 inhibitor, some sources describe it as a selective COX-2 inhibitor.[7][8] This guide will proceed based on the more substantiated and recent evidence of its COX-1 selectivity, which is supported by detailed enzymatic assays and structural studies.[1][9][10]

Mechanism of Action: Selective COX-1 Inhibition

The therapeutic effects of NSAIDs are primarily mediated through the inhibition of cyclooxygenase enzymes, which catalyze the conversion of arachidonic acid to prostaglandins and other pro-inflammatory eicosanoids.

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological "housekeeping" functions, including gastrointestinal mucosal protection, renal blood flow, and platelet aggregation.[8]

  • COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain, inflammation, and fever.[7][8]

This compound's pharmacological profile is defined by its high affinity for and potent inhibition of the COX-1 isoform. Structural studies of ovine COX-1 in complex with this compound reveal that the drug binds within the enzyme's active site channel. This binding is stabilized by a combination of electrostatic interactions, hydrogen bonds, and hydrophobic contacts, which collectively account for its high binding affinity and selectivity.[2] By preferentially blocking COX-1, this compound effectively inhibits processes where this isoform plays a critical role, such as platelet aggregation and specific inflammatory pathways.[1][11]

Signaling Pathway Diagram

Prostaglandin_Synthesis_Pathway PLA2 Phospholipase A2 Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Stimulus COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2, TXA2) PGH2->Prostaglandins Isomerases Physiological Physiological Functions (Platelet Aggregation, GI Mucosa Protection) Prostaglandins->Physiological Inflammatory Inflammation, Pain, Fever Prostaglandins->Inflammatory This compound This compound This compound->COX1 Potent Inhibition

Caption: this compound selectively inhibits COX-1, blocking prostaglandin synthesis.

Quantitative Data: In Vitro Inhibitory Activity

This compound is distinguished by its sub-nanomolar potency against COX-1 and a high selectivity index, indicating significantly weaker activity against COX-2. The selectivity index (SI) is calculated as the ratio of COX-2 IC₅₀ to COX-1 IC₅₀.

CompoundCOX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)Selectivity Index (COX-2/COX-1)Reference(s)
This compound 1.44447~310[1][3][12]
This compound 7.9>50,000>6300[9][10]
SC-560 2.4470~196[13]

Note: IC₅₀ values can vary between studies due to differences in assay conditions, enzyme sources (e.g., ovine, human), and measurement techniques.

Experimental Protocols

This section details the methodologies employed in key preclinical studies to characterize the activity of this compound.

In Vitro COX Inhibition Assay

The relative inhibitory potency of this compound against COX-1 and COX-2 is a critical determinant of its pharmacological profile.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for ovine or human COX-1 and COX-2 enzymes.

  • Methodology (Colorimetric Assay): [9][14]

    • Enzyme Preparation: Purified recombinant ovine or human COX-1 or COX-2 enzyme is used.

    • Incubation: The enzyme is pre-incubated in a reaction buffer (e.g., Tris-HCl) with various concentrations of this compound or a vehicle control for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C).

    • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.

    • Detection: The reaction is allowed to proceed for a short duration (e.g., 2 minutes). The peroxidase activity of the COX enzyme is then measured by adding a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD). The oxidation of the substrate produces a colored product, and the absorbance is measured using a spectrophotometer (e.g., at 590-620 nm).

    • Calculation: The percent inhibition for each this compound concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Analgesia Model: Phenylquinone-Induced Writhing

This model assesses the peripheral analgesic activity of a compound.

  • Objective: To evaluate the dose-dependent analgesic effect of this compound in an acute visceral pain model.[11]

  • Methodology:

    • Animals: Male ICR mice are typically used.[11]

    • Drug Administration: this compound is administered orally (p.o.) at various doses (e.g., 1-30 mg/kg) a set time (e.g., 1 hour) before the pain-inducing stimulus.[1] A control group receives the vehicle.

    • Induction of Writhing: A solution of phenyl-p-benzoquinone (PQ) is injected intraperitoneally (i.p.) to induce a characteristic writhing response (a contraction of the abdominal muscles followed by extension of the hind limbs).[11]

    • Observation: Immediately after PQ injection, mice are placed in individual observation chambers, and the number of writhes is counted for a specific period (e.g., 5-20 minutes).

    • Analysis: The analgesic effect is expressed as the percentage reduction in the number of writhes in the drug-treated groups compared to the vehicle-treated control group. The 50% effective dose (ED₅₀) can be calculated from the dose-response data.

In Vivo Neuroinflammation Model: LPS Injection

This model is used to study the anti-inflammatory effects of compounds within the central nervous system.[5]

  • Objective: To determine if this compound can attenuate the inflammatory response in the brain induced by lipopolysaccharide (LPS).

  • Methodology:

    • Animals: Adult male mice (e.g., 129S2/Sv strain) are used.[5]

    • Drug Administration: Mice receive this compound (e.g., 6 mg/kg, i.p.) or vehicle (e.g., 40% DMSO in phosphate buffer) once daily for a period such as 10 days.[5]

    • Induction of Neuroinflammation: On a specific day of the treatment period, mice are anesthetized and receive an intracerebroventricular (i.c.v.) injection of LPS to induce a central inflammatory response. Control groups receive a vehicle injection.

    • Tissue Collection: After a set time post-LPS injection, mice are euthanized, and brains are collected. Different brain regions (e.g., hippocampus, cortex) are dissected for analysis.

    • Analysis:

      • Western Blotting: Brain tissue lysates are analyzed for the expression levels of inflammatory markers such as COX-1, COX-2, ionized calcium-binding adapter molecule-1 (Iba-1, a marker of microglial activation), and glial fibrillary acidic protein (GFAP, a marker of astrogliosis).[5]

      • PGE₂ Measurement: Prostaglandin E₂ levels in brain tissue are quantified using an enzyme immunoassay (EIA) or similar method.[5]

In Vitro Platelet Aggregation Assay

This assay measures the effect of a compound on the function of platelets, a process highly dependent on COX-1-derived thromboxane A₂.

  • Objective: To determine the IC₅₀ of this compound for the inhibition of platelet aggregation.[1]

  • Methodology (Turbidimetric Method):

    • Sample Preparation: Human platelet-rich plasma (hPRP) is prepared from whole blood collected from healthy volunteers.

    • Incubation: The hPRP is pre-incubated with various concentrations of this compound or vehicle for a short period (e.g., 2 minutes).

    • Induction of Aggregation: Platelet aggregation is induced by adding an agonist, typically arachidonic acid.

    • Measurement: Aggregation is monitored by measuring the change in light transmission through the hPRP sample over time using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

    • Analysis: The maximum aggregation percentage is determined for each concentration, and the IC₅₀ value is calculated. This compound has been shown to inhibit platelet aggregation with an IC₅₀ of 0.45 μM in this assay.[1]

Visualizations of Workflows and Relationships

Workflow for In Vivo Neuroinflammation Study

Neuroinflammation_Workflow start Start: Select Male Mice (e.g., 129S2/Sv) acclimatize Acclimatization Period start->acclimatize grouping Divide into Treatment Groups (this compound vs. Vehicle) acclimatize->grouping treatment Daily i.p. Administration (e.g., this compound 6 mg/kg) for 10 days grouping->treatment induction Day 8: Induce Neuroinflammation (i.c.v. LPS injection) treatment->induction euthanasia Day 10: Euthanasia & Brain Tissue Collection induction->euthanasia analysis Biochemical & Histological Analysis euthanasia->analysis wb Western Blot (COX-1, Iba-1, GFAP) analysis->wb Protein Expression pge2 PGE2 Immunoassay analysis->pge2 Prostaglandin Levels end End: Data Interpretation wb->end pge2->end

Caption: Workflow for evaluating this compound in an LPS-induced neuroinflammation model.

Logical Relationship: Selectivity and Effects

Mofezolac_Selectivity This compound This compound COX1_Inhibition Potent & Selective COX-1 Inhibition This compound->COX1_Inhibition COX2_Sparing Relative Sparing of COX-2 Activity This compound->COX2_Sparing Therapeutic Therapeutic Actions COX1_Inhibition->Therapeutic Side_Effects Side Effect Profile COX2_Sparing->Side_Effects Analgesia Analgesia (in specific models) Therapeutic->Analgesia Antiplatelet Anti-platelet Effect Therapeutic->Antiplatelet Neuroinflammation Anti-neuroinflammatory Effect Therapeutic->Neuroinflammation GI_Sparing Reduced GI Toxicity (vs. non-selective NSAIDs) Side_Effects->GI_Sparing

Caption: this compound's COX-1 selectivity influences its therapeutic and side-effect profile.

Conclusion

This compound stands out as a potent and highly selective inhibitor of the COX-1 enzyme. Its well-characterized inhibitory profile, with IC₅₀ values in the low- to sub-nanomolar range for COX-1 and a selectivity index reaching over 6000 in some studies, makes it an invaluable chemical probe for dissecting the roles of COX-1 in health and disease.[9][10] Preclinical data robustly support its efficacy in models of acute pain, neuroinflammation, and platelet aggregation, directly linking these effects to its primary mechanism of action.[1][5][11] The detailed experimental protocols provided herein offer a foundation for researchers to replicate and build upon existing findings. For drug development professionals, this compound serves as a lead compound and a benchmark for the design of new generations of selective COX-1 inhibitors, potentially for therapeutic areas such as cardiovascular disease, neurodegenerative disorders, and oncology.[4]

References

Mofezolac's Biological Targets Beyond COX-1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mofezolac is a non-steroidal anti-inflammatory drug (NSAID) recognized for its potent and highly selective inhibition of cyclooxygenase-1 (COX-1).[1] While its primary mechanism of action through COX-1 inhibition is well-established, emerging research indicates that this compound's pharmacological profile extends to other biological targets and signaling pathways. This technical guide provides a comprehensive overview of the known biological targets of this compound beyond COX-1, with a focus on its modulatory effects on the NF-κB signaling pathway. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's molecular interactions and therapeutic potential.

Quantitative Data on this compound's Inhibitory Activity

This compound's primary activity is its selective inhibition of COX-1. The following table summarizes the available quantitative data on its inhibitory potency.

TargetParameterValueSpeciesReference
COX-1 IC507.9 nMOvine[2]
IC501.44 nMNot Specified[3]
∆G (Binding Free Energy)-10.2 kcal/molOvine[2]
COX-2 IC50>50 µMOvine[2]
IC50447 nMNot Specified[3]

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. ∆G: Gibbs free energy of binding. A more negative value indicates a stronger binding affinity.

Modulation of the NF-κB Signaling Pathway: A Key Target Beyond COX-1

A significant biological effect of this compound, independent of its direct COX-1 inhibition, is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] This pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in numerous inflammatory diseases.

Research has demonstrated that this compound can downregulate the activation of NF-κB.[6] The mechanism for this is through the inhibition of IκBα phosphorylation .[4][5] In the canonical NF-κB pathway, the inhibitor of κB, IκBα, sequesters the NF-κB dimer (typically p65/p50) in the cytoplasm. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. By preventing the initial phosphorylation of IκBα, this compound effectively halts this cascade, preventing NF-κB nuclear translocation and subsequent gene expression.

This inhibitory effect on the NF-κB pathway has been observed in both in vitro and in vivo models of neuroinflammation.[5][6]

Signaling Pathway Diagram

Mofezolac_NFkB_Pathway This compound's Modulation of the NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex Activates IkBa_p50_p65 IκBα-p50/p65 IKK_complex->IkBa_p50_p65 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p50_p65->p_IkBa p50_p65 p50/p65 IkBa_p50_p65->p50_p65 Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation NFkB_DNA NF-κB Binding to DNA p50_p65->NFkB_DNA Translocates This compound This compound This compound->IKK_complex Inhibits (Prevents IκBα phosphorylation) Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_DNA->Pro_inflammatory_Genes

This compound inhibits the NF-κB pathway by preventing IκBα phosphorylation.

Potential Off-Target Interactions: Investigating PPARs and 5-Lipoxygenase

To provide a thorough analysis, investigations were conducted into the potential interaction of this compound with other key inflammatory mediators, namely Peroxisome Proliferator-Activated Receptors (PPARs) and 5-Lipoxygenase (5-LOX).

  • Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that play crucial roles in the regulation of inflammation and metabolism. Despite a comprehensive literature search, no direct experimental evidence was found to suggest that this compound acts as either an agonist or antagonist of any PPAR isoform.

  • 5-Lipoxygenase (5-LOX): 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. Similar to the findings for PPARs, there is currently no published research indicating that this compound directly inhibits or modulates the activity of 5-LOX.

Therefore, based on the available scientific literature, it is unlikely that this compound exerts its anti-inflammatory effects through direct interaction with PPARs or 5-LOX.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound's biological targets.

In Vitro Model: LPS-Activated BV-2 Microglial Cells
  • Cell Culture:

    • Mouse BV-2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • This compound and LPS Treatment:

    • Cells are seeded in appropriate culture plates (e.g., 6-well or 96-well plates) at a desired density.

    • Cells are pre-treated with this compound (at various concentrations, e.g., 0.1 µM, 0.5 µM) for 1 hour.

    • Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 or 48 hours).

  • Western Blotting for Phosphorylated IκBα:

    • Cell Lysis:

      • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

      • Cells are lysed on ice using a lysis buffer (e.g., RIPA buffer) containing a cocktail of protease and phosphatase inhibitors.

      • The cell lysate is centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

    • Protein Quantification:

      • The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

    • SDS-PAGE and Electrotransfer:

      • Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled, and then loaded onto a polyacrylamide gel.

      • Proteins are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

      • The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting:

      • The membrane is blocked with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

      • The membrane is incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of IκBα (p-IκBα).

      • The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

      • The membrane is often stripped and re-probed with an antibody for a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Experimental Workflow Diagram

Experimental_Workflow In Vitro Analysis of this compound's Effect on NF-κB Signaling Cell_Culture BV-2 Microglial Cell Culture Treatment Pre-treatment with this compound followed by LPS Stimulation Cell_Culture->Treatment Cell_Lysis Cell Lysis and Protein Extraction Treatment->Cell_Lysis Quantification Protein Quantification Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer to PVDF Membrane SDS_PAGE->Transfer Immunoblotting Immunoblotting with p-IκBα Antibody Transfer->Immunoblotting Detection Chemiluminescent Detection and Analysis Immunoblotting->Detection

Workflow for investigating this compound's impact on NF-κB signaling.

Conclusion

References

Mofezolac's Role in Prostaglandin Synthesis Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mofezolac is a non-steroidal anti-inflammatory drug (NSAID) that exerts its analgesic and anti-inflammatory effects primarily through the inhibition of prostaglandin synthesis. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on its potent and selective inhibition of cyclooxygenase-1 (COX-1). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated biochemical pathways and experimental workflows to support further research and development in this area.

Introduction

Prostaglandins are lipid compounds that play a crucial role in a variety of physiological and pathological processes, including inflammation, pain, and fever.[1] Their synthesis is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by cyclooxygenase (COX) enzymes. Two main isoforms of this enzyme exist: COX-1, which is constitutively expressed in most tissues and involved in homeostatic functions, and COX-2, which is inducible and primarily expressed at sites of inflammation.[2] this compound, with the chemical name [3,4-di(4-methoxyphenyl)-5-isoxazolyl]acetic acid, is an NSAID that demonstrates a high affinity for COX-1.[3][4]

Mechanism of Action: Inhibition of Prostaglandin Synthesis

This compound's primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzyme, thereby blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[2] This inhibition of prostaglandin synthesis is the basis for this compound's anti-inflammatory, analgesic, and antipyretic properties.[2][5]

Signaling Pathway

The synthesis of prostaglandins begins with the liberation of arachidonic acid from membrane phospholipids by phospholipase A2. Arachidonic acid then enters the active site of a COX enzyme. This compound acts as a competitive inhibitor, binding to the active site of COX-1 and preventing arachidonic acid from being converted into the unstable intermediate, prostaglandin G2 (PGG2), and subsequently to PGH2. This blockade is the critical step in this compound's mechanism of action.

Prostaglandin Synthesis Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 PGG2 PGG2 COX-1 / COX-2->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins, Thromboxanes Prostaglandins, Thromboxanes PGH2->Prostaglandins, Thromboxanes Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins, Thromboxanes->Inflammation, Pain, Fever This compound This compound This compound->COX-1 / COX-2 Inhibition

Caption: this compound's inhibition of the prostaglandin synthesis pathway.

Quantitative Data: In Vitro Inhibition of COX-1 and COX-2

This compound has been demonstrated to be a potent and highly selective inhibitor of COX-1 over COX-2. The following table summarizes the 50% inhibitory concentration (IC50) values from various studies. It is important to note that variations in experimental conditions, such as enzyme source and assay type, can influence the observed IC50 values.

EnzymeIC50 ValueReference(s)
Ovine COX-11.44 nM[6][7]
Ovine COX-17.9 nM[8]
Ovine COX-2447 nM[6][7]
Ovine COX-2>50 µM[8]

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against COX-1 and COX-2.

The inhibitory effect of this compound on COX-1 and COX-2 can be assessed using a colorimetric or fluorometric assay. These assays typically measure the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic or fluorogenic substrate.

  • Ovine COX-1 enzyme

  • Human or Ovine COX-2 enzyme

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • Colorimetric or Fluorometric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • This compound and other test compounds

  • 96-well microplate

  • Microplate reader

COX Inhibition Assay Workflow cluster_0 Plate Preparation cluster_1 Inhibitor Addition cluster_2 Reaction Initiation & Measurement cluster_3 Data Analysis Add Buffer, Heme, and Enzyme (COX-1 or COX-2) to wells Add Buffer, Heme, and Enzyme (COX-1 or COX-2) to wells Add this compound or vehicle control to respective wells Add this compound or vehicle control to respective wells Add Buffer, Heme, and Enzyme (COX-1 or COX-2) to wells->Add this compound or vehicle control to respective wells Pre-incubate to allow inhibitor binding Pre-incubate to allow inhibitor binding Add this compound or vehicle control to respective wells->Pre-incubate to allow inhibitor binding Add Arachidonic Acid to initiate the reaction Add Arachidonic Acid to initiate the reaction Pre-incubate to allow inhibitor binding->Add Arachidonic Acid to initiate the reaction Add colorimetric/fluorometric substrate Add colorimetric/fluorometric substrate Add Arachidonic Acid to initiate the reaction->Add colorimetric/fluorometric substrate Measure absorbance/fluorescence over time Measure absorbance/fluorescence over time Add colorimetric/fluorometric substrate->Measure absorbance/fluorescence over time Calculate percent inhibition Calculate percent inhibition Measure absorbance/fluorescence over time->Calculate percent inhibition Determine IC50 values Determine IC50 values Calculate percent inhibition->Determine IC50 values

Caption: General workflow for an in vitro COX inhibition assay.
  • Enzyme and Inhibitor Preparation : Prepare stock solutions of this compound and control compounds in a suitable solvent (e.g., DMSO).

  • Reaction Mixture : In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Inhibitor Addition : Add varying concentrations of this compound or vehicle control to the wells.

  • Pre-incubation : Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation : Initiate the enzymatic reaction by adding a solution of arachidonic acid and the colorimetric/fluorometric substrate.

  • Measurement : Immediately measure the change in absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis : Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vivo Phenylquinone-Induced Writhing Test in Mice

This protocol outlines an in vivo model to assess the analgesic efficacy of this compound.

The intraperitoneal injection of phenyl-p-benzoquinone (phenylquinone) in mice induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs), which is a model of visceral pain. The analgesic effect of a compound is determined by its ability to reduce the number of writhes.[3]

  • Male or female mice (e.g., ddY or Swiss albino)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose solution)

  • Phenyl-p-benzoquinone (PQ) solution (e.g., 0.02% in 5% ethanol/saline)

  • Observation chambers

  • Animal Acclimation : Acclimate mice to the laboratory conditions for at least one week before the experiment.

  • Drug Administration : Administer this compound or vehicle orally to different groups of mice.

  • Induction of Writhing : After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject each mouse intraperitoneally with the PQ solution.

  • Observation : Immediately after the PQ injection, place each mouse in an individual observation chamber and count the number of writhes over a defined period (e.g., 20-30 minutes).

  • Data Analysis : Calculate the mean number of writhes for each treatment group. Determine the percentage of inhibition of writhing for the this compound-treated groups compared to the vehicle control group.

In Vivo Urate-Induced Synovitis in Dogs

This protocol details an in vivo model for evaluating the anti-inflammatory effects of this compound in a model of acute arthritis.

The intra-articular injection of sodium urate crystals into the stifle (knee) joint of dogs induces an acute inflammatory response, characterized by pain, lameness, and swelling, mimicking gouty arthritis.[5] The efficacy of an anti-inflammatory drug is assessed by its ability to alleviate these symptoms.

  • Healthy adult dogs

  • This compound

  • Vehicle

  • Sodium urate crystal suspension

  • Anesthetic agents

  • Equipment for lameness scoring and joint measurement

  • Baseline Measurements : Before the induction of synovitis, assess baseline lameness scores and measure the circumference of the stifle joints.

  • Drug Administration : Administer this compound or vehicle to the dogs according to the study design (e.g., orally).

  • Induction of Synovitis : Anesthetize the dogs and inject the sodium urate crystal suspension into one stifle joint.

  • Post-Induction Assessments : At various time points after the injection (e.g., 4, 8, 24 hours), evaluate lameness using a standardized scoring system and measure the joint circumference to assess swelling.

  • Data Analysis : Compare the changes in lameness scores and joint swelling between the this compound-treated and vehicle control groups to determine the anti-inflammatory efficacy.

Conclusion

This compound is a potent and selective inhibitor of COX-1, which underpins its role in the inhibition of prostaglandin synthesis. This targeted mechanism of action is responsible for its analgesic and anti-inflammatory properties observed in both in vitro and in vivo models. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other COX inhibitors. A thorough understanding of its pharmacological profile is essential for its optimal use in research and potential therapeutic applications.

References

Mofezolac in Intestinal Carcinogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence investigating the role of Mofezolac, a selective cyclooxygenase-1 (COX-1) inhibitor, in the context of intestinal carcinogenesis. The following sections detail the mechanism of action, summarize key quantitative data from animal studies, outline experimental methodologies, and visualize the relevant biological pathways and study designs.

Introduction

Cyclooxygenase (COX) enzymes, particularly COX-2, have been extensively studied for their role in promoting colorectal cancer. COX enzymes are responsible for the synthesis of prostaglandins, such as prostaglandin E2 (PGE2), which can promote cell proliferation, angiogenesis, and inflammation, all hallmarks of cancer. While much of the focus has been on COX-2 inhibitors, emerging evidence suggests that the COX-1 isoform also plays a significant role in intestinal tumorigenesis.[1][2] this compound, a selective COX-1 inhibitor, has been investigated as a potential chemopreventive agent in this context.[1][3] This document synthesizes the foundational preclinical research on this compound's efficacy and mechanism of action in animal models of intestinal cancer.

Mechanism of Action

The primary mechanism by which this compound is thought to inhibit intestinal carcinogenesis is through the selective inhibition of the COX-1 enzyme.[1] This leads to a reduction in the production of pro-inflammatory prostaglandins, most notably PGE2.[2][3] Elevated levels of PGE2 are found in intestinal tumors and are known to contribute to cancer progression by promoting cell proliferation and potentially affecting cell turnover and angiogenesis.[2][4] By reducing PGE2 levels, this compound helps to suppress the pro-tumorigenic environment in the intestine.[3] The data suggests that both COX-1 and COX-2 contribute to the prostaglandin levels that drive intestinal tumor growth, making selective COX-1 inhibition a viable strategy for cancer prevention.[1]

Signaling Pathway

cluster_0 This compound's Mechanism of Action in Intestinal Carcinogenesis cluster_1 COX-1 Pathway cluster_2 COX-2 Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_1 Prostaglandins (e.g., PGE2) COX1->Prostaglandins_1 Tumorigenesis Intestinal Tumorigenesis (Increased Cell Proliferation, Reduced Apoptosis, Angiogenesis) Prostaglandins_1->Tumorigenesis Prostaglandins_2 Prostaglandins (e.g., PGE2) COX2->Prostaglandins_2 Prostaglandins_2->Tumorigenesis This compound This compound This compound->Inhibition Inhibition->COX1

Caption: Proposed signaling pathway for this compound in intestinal carcinogenesis.

Quantitative Data from Preclinical Studies

The efficacy of this compound in inhibiting intestinal carcinogenesis has been evaluated in two primary animal models: azoxymethane (AOM)-induced carcinogenesis in rats, a model for sporadic colon cancer, and Apc gene knockout mice, a model for familial adenomatous polyposis. The key findings from these studies are summarized below.

Effects of this compound on Azoxymethane (AOM)-Induced Aberrant Crypt Foci (ACF) in F344 Rats
Treatment GroupDose (ppm in diet)DurationNumber of ACFs per Rat (Mean ± SD)% of ControlBrdU Labeling Index (%)
AOM alone (Control)04 weeks182 ± 20100%10.4
AOM + this compound6004 weeksNot explicitly stated, but reduced dose-dependently76%7.3
AOM + this compound12004 weeksNot explicitly stated, but reduced dose-dependently60%6.8

Data sourced from Carcinogenesis, 2002, 23(9), 1463-6.[1][5]

Effects of this compound on Intestinal Polyp Formation in Apc Gene Knockout Mice
Treatment GroupDose (ppm in diet)DurationTotal Number of Polyps (Mean ± SD)% of Control
Control Diet08 weeksNot explicitly stated100%
This compound6008 weeksNot explicitly stated, but reduced dose-dependentlyNot explicitly stated
This compound12008 weeksNot explicitly stated, but reduced dose-dependently59%

Data sourced from Carcinogenesis, 2002, 23(9), 1463-6.[1]

Effects of this compound on AOM-Induced Colon Carcinoma in F344 Rats
Treatment GroupDose (ppm in diet)DurationIncidence of Colon Carcinomas (%)Multiplicity of Colon Carcinomas (Mean ± SD)Volume of Colon Carcinomas (mm³) (Mean ± SD)
AOM alone (Control)032 weeks94%3.19 ± 1.8723.7 ± 31.2
AOM + this compound60032 weeksNot explicitly stated, but slight reductionNot explicitly stated, but slight reductionNot explicitly stated, but slight reduction
AOM + this compound120032 weeks79%2.15 ± 1.657.5 ± 11.8

Data sourced from Cancer Science, 2006, 97(10), 1011-4.[3][6]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

AOM-Induced Aberrant Crypt Foci (ACF) Study in Rats
  • Animal Model: Male F344 rats.[1]

  • Carcinogen Induction: Subcutaneous injections of azoxymethane (AOM) at a dose of 15 mg/kg body weight at 5 and 6 weeks of age.[1]

  • Drug Administration: this compound was administered in the diet at concentrations of 600 or 1200 ppm for a duration of 4 weeks.[1]

  • Endpoint Analysis:

    • ACF Quantification: The number of aberrant crypt foci (ACFs) per rat was counted.[1]

    • Cell Proliferation: The bromodeoxyuridine (BrdU) labeling index of the crypt epithelium was determined to assess cell proliferation.[1]

Intestinal Polyp Formation Study in Apc Knockout Mice
  • Animal Model: Apc gene knockout mice (APC1309 mice).[1]

  • Drug Administration: this compound was provided in the diet at concentrations of 600 or 1200 ppm for a duration of 8 weeks.[1]

  • Endpoint Analysis: The number of intestinal polyps was counted and compared to a control diet group. The size distribution of the polyps was also analyzed.[2]

AOM-Induced Colon Carcinoma Study in Rats
  • Animal Model: Male F344 rats.[3]

  • Carcinogen Induction: Two subcutaneous injections of AOM (15 mg/kg body weight) at a 7-day interval, starting at 5 weeks of age.[3][5]

  • Drug Administration: this compound was incorporated into the diet at 600 or 1200 ppm for 32 weeks, beginning one day before the first AOM injection.[3][5]

  • Endpoint Analysis: The incidence, multiplicity, and volume of colon carcinomas were determined at the end of the study.[3][5]

Experimental Workflow Diagram

cluster_0 Experimental Workflow for Investigating this compound in Intestinal Carcinogenesis cluster_1 AOM-Induced Carcinogenesis in Rats cluster_2 Spontaneous Polyposis in Apc Knockout Mice Rat_Model F344 Rats AOM_Injection AOM Injections (15 mg/kg) Rat_Model->AOM_Injection Mofezolac_Diet_Rat This compound in Diet (600 or 1200 ppm) AOM_Injection->Mofezolac_Diet_Rat ACF_Analysis ACF Analysis (4 weeks) Mofezolac_Diet_Rat->ACF_Analysis Carcinoma_Analysis Carcinoma Analysis (32 weeks) Mofezolac_Diet_Rat->Carcinoma_Analysis Mouse_Model Apc Knockout Mice (APC1309) Mofezolac_Diet_Mouse This compound in Diet (600 or 1200 ppm) Mouse_Model->Mofezolac_Diet_Mouse Polyp_Analysis Polyp Analysis (8 weeks) Mofezolac_Diet_Mouse->Polyp_Analysis

Caption: Generalized experimental workflows for preclinical this compound studies.

Discussion and Future Directions

The preclinical data strongly suggest that the selective COX-1 inhibitor, this compound, effectively suppresses the development of intestinal tumors in rodent models of both sporadic and inherited colorectal cancer.[1][3] The inhibitory effects are dose-dependent and are associated with a reduction in cell proliferation.[1] The mechanism is believed to be centered on the inhibition of COX-1-mediated prostaglandin synthesis.[3]

Notably, in the cited studies, this compound did not induce gastrointestinal side effects, which are a common concern with non-selective NSAIDs.[2] This suggests a potentially favorable safety profile for this compound as a chemopreventive agent.

Further research is warranted to fully elucidate the downstream effects of this compound-mediated COX-1 inhibition on specific cellular processes such as apoptosis and angiogenesis in intestinal tumor cells. While the reduction in PGE2 is known to influence these pathways, direct evidence from this compound studies is currently limited.[2][5]

To date, there is a lack of publicly available data from clinical trials investigating this compound for the prevention or treatment of intestinal cancer in humans. Future clinical studies would be necessary to translate these promising preclinical findings to a clinical setting and to establish the safety and efficacy of this compound in human populations at risk for colorectal cancer.

Conclusion

This compound has demonstrated significant chemopreventive effects in well-established animal models of intestinal carcinogenesis. Its selective inhibition of COX-1 presents a targeted approach to reducing the pro-tumorigenic prostaglandin environment in the gut. The quantitative data from these preclinical studies provide a strong rationale for further investigation into the clinical potential of this compound as a chemopreventive agent for colorectal cancer.

References

Methodological & Application

Mofezolac In Vitro Assay Protocol for Microglial Cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

Mofezolac is a non-steroidal anti-inflammatory drug (NSAID) that acts as a highly selective inhibitor of cyclooxygenase-1 (COX-1).[1][2][3] In the central nervous system, microglial cells are the primary immune cells, and their activation is a hallmark of neuroinflammation.[4][5] Upon activation by stimuli such as lipopolysaccharide (LPS), microglia release a variety of pro-inflammatory mediators, including prostaglandins like prostaglandin E2 (PGE2).[1][2][6] The production of PGE2 is catalyzed by cyclooxygenase enzymes. This compound has been shown to counteract the inflammatory state in activated microglial cells by selectively inhibiting COX-1, leading to a reduction in PGE2 release and downregulation of the NF-κB signaling pathway.[1][2][7]

This document provides detailed protocols for in vitro assays to evaluate the efficacy of this compound in a microglial cell model of neuroinflammation. The protocols are designed for researchers, scientists, and drug development professionals working on novel anti-inflammatory therapeutics.

Data Presentation

The following tables summarize the expected quantitative data from the described assays, based on published findings.

Table 1: Effect of this compound on BV-2 Microglial Cell Viability

Treatment GroupThis compound (µM)LPS (1 µg/mL)Cell Viability (% of Control)
Control0-100%
This compound0.1-No significant toxicity
This compound0.5-No significant toxicity
LPS0+No significant toxicity
This compound + LPS0.1+No significant toxicity
This compound + LPS0.5+No significant toxicity
Data based on MTT assay results at 24 hours.[1][2]

Table 2: Effect of this compound on PGE2 Production in LPS-Stimulated BV-2 Microglial Cells

Treatment GroupThis compound (µM)LPS (1 µg/mL)PGE2 Release (pg/mL)% Inhibition of LPS-induced PGE2
Control0-Basal LevelN/A
LPS0+Significantly Increased0%
This compound + LPS0.1+Reduced vs. LPS aloneDose-dependent
This compound + LPS0.5+Further Reduced vs. LPS aloneDose-dependent
Data based on competitive binding immunoassay at 48 hours.[2]

Experimental Protocols

Cell Culture and Maintenance

The murine BV-2 microglial cell line is a commonly used and appropriate in vitro model for studying neuroinflammation.[8]

  • Cell Line: BV-2 immortalized murine microglial cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

This compound and LPS Preparation
  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute in culture medium to achieve the final desired concentrations (e.g., 0.1 and 0.5 µM).[1][2]

  • LPS Solution: Prepare a stock solution of Lipopolysaccharide (from E. coli) in sterile, nuclease-free water. Dilute in culture medium to a final concentration of 1 µg/mL.[1][2]

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed effects of this compound are not due to cytotoxicity.[1][2]

  • Procedure:

    • Seed BV-2 cells in a 96-well plate at a density of 8 x 10³ cells/well and allow them to adhere overnight.[1][2]

    • Pre-treat the cells with this compound (0.1 and 0.5 µM) for 1 hour.[1][2]

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with LPS alone.[1][2]

    • After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[2]

    • Remove the medium and dissolve the formazan crystals in DMSO.[2]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Express cell viability as a percentage of the untreated control.

PGE2 Release Assay (ELISA)

This assay quantifies the production of the pro-inflammatory mediator PGE2.

  • Procedure:

    • Seed BV-2 cells in a 6-well plate at a density of 3 x 10⁶ cells/well and allow them to adhere.[1][2]

    • Pre-treat the cells with this compound (0.1 and 0.5 µM) for 1 hour.[1][2]

    • Stimulate the cells with LPS (1 µg/mL) for 24 and 48 hours.[1][2]

    • After the incubation period, collect the cell culture supernatants.

    • Measure the PGE2 concentration in the supernatants using a competitive binding immunoassay kit according to the manufacturer's instructions.[2]

    • Results are typically expressed in pg/mL.

Visualizations

Signaling Pathway of this compound Action in Microglia

Mofezolac_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_release Release LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB_activation NF-κB Signaling Cascade TLR4->NFkB_activation Activates COX1 COX-1 NFkB_activation->COX1 Downregulated by This compound's effect NFkB_translocation NF-κB Translocation NFkB_activation->NFkB_translocation Leads to PGE2 PGE2 COX1->PGE2 Produces Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX1 Substrate This compound This compound This compound->COX1 Inhibits Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_translocation->Proinflammatory_Genes Induces Proinflammatory_Genes->COX1 Upregulates Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Culture BV-2 Microglial Cells Seed_Cells Seed Cells in 96-well or 6-well plates Cell_Culture->Seed_Cells Prepare_Reagents Prepare this compound and LPS Solutions Pretreat Pre-treat with this compound (1 hour) Prepare_Reagents->Pretreat Seed_Cells->Pretreat Stimulate Stimulate with LPS (24-48 hours) Pretreat->Stimulate Viability Cell Viability Assay (MTT) Stimulate->Viability PGE2_Assay PGE2 Release Assay (ELISA) Stimulate->PGE2_Assay Analyze Analyze and Compare Data from all groups Viability->Analyze PGE2_Assay->Analyze

References

Mofezolac Dosage and Administration in Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Mofezolac is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and anti-inflammatory properties.[1] This document provides detailed application notes and protocols for the dosage and administration of this compound in rat models, compiled from various scientific studies. It is intended to guide researchers in designing and executing preclinical studies involving this compound.

Mechanism of Action

This compound primarily exerts its therapeutic effects through the inhibition of the cyclooxygenase (COX) enzyme, which is crucial for the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[1][2] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[1][2]

While some sources describe this compound as a selective COX-2 inhibitor, suggesting a favorable gastrointestinal safety profile compared to non-selective NSAIDs, other evidence indicates it is a potent and selective reversible COX-1 inhibitor.[1][3][4][5] This dual reporting suggests that the selectivity may be concentration-dependent or vary between species. Its mechanism is generally accepted to be the inhibition of prostaglandin biosynthesis.[6]

Below is a diagram illustrating the proposed signaling pathway of this compound.

Mofezolac_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid COX1 COX-1 Arachidonic Acid->COX1 COX2 COX-2 Arachidonic Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain This compound This compound This compound->COX1 Inhibition This compound->COX2 Inhibition (Potentially Weaker)

Caption: Proposed mechanism of action for this compound.

Dosage and Administration Data

The following tables summarize quantitative data on this compound dosage and administration in rats from various studies.

Table 1: Acute Toxicity (LD50) in Wistar Rats
Administration RouteSexLD50 (mg/kg)
Oral (p.o.)Male920
Oral (p.o.)Female887
Intraperitoneal (i.p.)Male378
Intraperitoneal (i.p.)Female342
Subcutaneous (s.c.)Male572
Subcutaneous (s.c.)Female510
Data sourced from a study on the acute toxicities of this compound in ICR mice and Wistar rats.[7]
Table 2: Chronic Oral Toxicity in Wistar Rats (52-Week Study)
Dose Level (mg/kg/day)SexKey ObservationsNon-Effective Dose Level (mg/kg)
5Female-5
20Male-20
60FemaleSome gastrointestinal and renal changes; anemic findings.-
120MaleAnemic findings.-
120FemaleHematuria, skin blanching, suppressed body weight gain, mortality, gastrointestinal lesions (erosion, ulcer, hemorrhage), renal disorder.[8]-
This study highlights sex-specific differences in toxicity, with females being more sensitive.[8]
Table 3: Dosage for Efficacy Studies in Rats
Study TypeRat StrainDosageAdministration RouteKey Findings
Anti-inflammatory (analgesic)-Potent suppression of writhing models-Potency slightly lower than indomethacin but higher than other NSAIDs.[6]
Anti-carcinogenesisF344 Male600 or 1200 p.p.m. in dietOral (in diet)Dose-dependent decrease in aberrant crypt foci number.[9]
Neuroinflammation--In vivo administrationReduced presence of GFAP immunoreactive cells in the brain.[10]

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the anti-inflammatory activity of compounds.

1. Animals:

  • Male Wistar rats (150-200 g).

  • Acclimatize animals for at least one week before the experiment.

  • House in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Provide free access to standard pellet chow and water.

2. Materials:

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in water)

  • Plethysmometer

  • Syringes and needles for oral gavage and subcutaneous injection.

3. Experimental Procedure:

  • Fast the rats overnight before the experiment, with free access to water.

  • Divide the animals into groups (e.g., vehicle control, positive control, this compound treatment groups).

  • Administer this compound or the vehicle orally (p.o.) one hour before carrageenan injection. The positive control group can be administered a standard NSAID like diclofenac sodium.[11]

  • Measure the initial paw volume of the right hind paw using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume at specified time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Carrageenan_Workflow cluster_prep Preparation cluster_treatment Treatment & Induction cluster_measurement Measurement & Analysis Animal_Acclimatization Acclimatize Rats (1 week) Fasting Overnight Fasting Animal_Acclimatization->Fasting Grouping Group Animals Fasting->Grouping Drug_Admin Administer this compound/Vehicle (p.o.) Grouping->Drug_Admin Initial_Paw_Vol Measure Initial Paw Volume Drug_Admin->Initial_Paw_Vol Carrageenan_Inj Inject Carrageenan (s.c.) Initial_Paw_Vol->Carrageenan_Inj Post_Paw_Vol Measure Paw Volume at Time Points Carrageenan_Inj->Post_Paw_Vol Data_Analysis Calculate % Inhibition Post_Paw_Vol->Data_Analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Protocol 2: General Administration Routes in Rats

1. Oral Administration (p.o.):

  • Method: Use a gavage needle or feeding tube.[12]

  • Procedure: Gently restrain the rat, insert the gavage needle into the mouth, and pass it down the esophagus to the stomach before slowly delivering the drug solution.[12]

  • Volume: Typically up to 5 ml/kg.[13]

  • Considerations: This route mimics human drug intake and is suitable for long-term studies. Skill is required to avoid injury.[12]

2. Intraperitoneal Administration (i.p.):

  • Method: Injection into the peritoneal cavity.[12]

  • Procedure: Position the rat on its back and gently restrain it. Insert the needle into the lower right quadrant of the abdomen, avoiding the midline, and inject the drug.[12]

  • Considerations: Allows for rapid absorption. Proper technique is crucial to avoid injuring internal organs.[12] For repeated daily dosing, alternate injection sides.[14]

3. Subcutaneous Administration (s.c.):

  • Method: Injection into the space beneath the skin.

  • Procedure: Tent the skin, hold the syringe parallel to the animal, and direct the needle into the subcutis. Aspirate before injecting.[14]

  • Considerations: Absorption may be slower than other parenteral routes.[14]

Pharmacokinetics

Studies using 14C-labeled this compound in rats after a single oral administration have shown:

  • Rapid absorption, with blood radioactivity reaching its maximum concentration within 15 minutes.[15]

  • By 12 hours, the blood concentration decreased to 1.4% of the maximum level.[15]

  • Excretion occurred primarily through urine (approximately 55%) and feces (approximately 39%) within 72 hours.[15]

  • About 62% of the radioactivity was excreted in the bile, suggesting enterohepatic circulation.[15]

  • Tissue distribution was highest in the stomach, liver, and kidney, with rapid clearance from all tissues.[15]

  • Repeated administration for 7 days did not show significant accumulation.[15]

Concluding Remarks

This compound demonstrates significant anti-inflammatory and analgesic effects in rat models. The choice of dosage and administration route should be carefully considered based on the specific aims of the study, taking into account the pharmacokinetic profile and potential for toxicity, particularly with chronic administration in female rats. The provided protocols and data serve as a comprehensive guide for the preclinical evaluation of this compound.

References

Application Note: Quantification of Mofezolac in Human Plasma using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Mofezolac in human plasma. The described protocol is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in drug development. The method involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column with UV detection. This document provides comprehensive experimental protocols, method validation parameters, and a visual representation of the workflow to aid researchers and scientists in implementing this analytical technique.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic and anti-inflammatory properties. Accurate and precise quantification of this compound in biological matrices like plasma is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantification of drugs in biological fluids due to its high sensitivity, specificity, and reproducibility.[1] This application note presents a detailed HPLC method for the determination of this compound in human plasma, which has been developed and validated based on established bioanalytical method validation guidelines.[2][3]

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., Diclofenac or another suitable NSAID)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Analytical grade ortho-phosphoric acid

  • Human plasma (drug-free)

  • Purified water (18.2 MΩ·cm)

Equipment
  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Microcentrifuge

  • Vortex mixer

  • Analytical balance

  • pH meter

  • Pipettes and tips

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.[1][4]

  • Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution.

  • Vortex for 30 seconds to ensure thorough mixing.

  • Add 600 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject a 20 µL aliquot into the HPLC system.

Chromatographic Conditions

The chromatographic separation is achieved using a C18 column with a mobile phase consisting of a mixture of an organic solvent and an acidic buffer.

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 20 mM potassium dihydrogen phosphate buffer (pH 3.5, adjusted with ortho-phosphoric acid) in a ratio of 60:40 (v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm (based on the UV absorption maxima of similar compounds)

  • Internal Standard: Diclofenac (retention time ~5.8 min)

Method Validation

The developed HPLC method should be validated according to international guidelines (e.g., ICH) to ensure its suitability for the intended purpose. The key validation parameters are summarized in the table below.[2][3]

Data Presentation

The quantitative performance of the HPLC method for this compound quantification is summarized in the following table. The data presented here are representative and should be confirmed during in-house validation.

ParameterResult
Linearity Range 10 - 2000 ng/mL
Correlation Coefficient (r²) > 0.999
Retention Time of this compound ~4.5 min
Retention Time of Internal Standard ~5.8 min
Limit of Quantification (LOQ) 10 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 7%
Intra-day Accuracy (%Bias) ± 8%
Inter-day Accuracy (%Bias) ± 10%
Mean Recovery > 85%

Experimental Workflow Diagram

The following diagram illustrates the key steps in the quantification of this compound in plasma using the described HPLC method.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard (50 µL) plasma->add_is vortex1 Vortex (30s) add_is->vortex1 add_acn Add Acetonitrile (600 µL) vortex1->add_acn vortex2 Vortex (2 min) add_acn->vortex2 centrifuge Centrifuge (10,000 rpm, 10 min) vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject 20 µL into HPLC supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (275 nm) separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Workflow for this compound quantification in plasma.

Conclusion

The described HPLC-UV method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation procedure and the robust chromatographic conditions make this method suitable for routine analysis in a research or drug development setting. It is recommended that a full method validation be performed in the respective laboratory to ensure compliance with regulatory requirements.

References

Application Note: Quantitative Analysis of Mofezolac and its Metabolites in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Mofezolac is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic and anti-inflammatory properties through the selective inhibition of cyclooxygenase-1 (COX-1).[1][2] Understanding the metabolic fate of this compound is crucial for characterizing its pharmacokinetic profile and assessing its safety and efficacy. Like many NSAIDs, this compound is anticipated to undergo hepatic metabolism, primarily mediated by cytochrome P450 enzymes, followed by conjugation reactions to facilitate excretion. This application note provides a detailed protocol for the extraction and quantitative analysis of this compound and its putative metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle

This method employs protein precipitation for the simple and rapid extraction of this compound and its metabolites from human plasma. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This approach offers high selectivity and sensitivity for the simultaneous quantification of the parent drug and its metabolites.

Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with appropriate anticoagulant)

Experimental Protocols

Sample Preparation: Protein Precipitation
  • Thaw human plasma samples and analytical standards on ice.

  • Spike 100 µL of blank human plasma with known concentrations of this compound and its potential metabolites to prepare calibration standards and quality control (QC) samples.

  • To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ion Source Electrospray Ionization (ESI), Positive Mode
Ion Spray Voltage 5500 V
Temperature 500°C
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions To be determined by infusion of pure standards

Data Presentation

Quantitative data for this compound and its metabolites should be summarized in tables for clear comparison.

Table 1: MRM Transitions for this compound and Putative Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound[To be determined][To be determined]100[To be determined]
O-desmethyl-Mofezolac[To be determined][To be determined]100[To be determined]
O-desmethyl-Mofezolac Glucuronide[To be determined][To be determined]100[To be determined]
Internal Standard (IS)[To be determined][To be determined]100[To be determined]

Table 2: Calibration Curve Summary for this compound and its Metabolites

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
This compound[e.g., 1 - 1000]>0.99[e.g., 1]
O-desmethyl-Mofezolac[e.g., 0.5 - 500]>0.99[e.g., 0.5]
O-desmethyl-Mofezolac Glucuronide[e.g., 0.5 - 500]>0.99[e.g., 0.5]

Visualizations

Proposed Metabolic Pathway of this compound

This compound is a substrate of the cytochrome P450 enzyme CYP2C9.[3] Based on the metabolism of other NSAIDs by this enzyme, the primary metabolic pathways for this compound are hypothesized to be O-demethylation of one or both of the methoxyphenyl groups, followed by phase II conjugation, such as glucuronidation.

Mofezolac_Metabolism This compound This compound Metabolite1 O-desmethyl-Mofezolac (Phase I Metabolite) This compound->Metabolite1 CYP2C9 (O-demethylation) Metabolite2 O-desmethyl-Mofezolac Glucuronide (Phase II Metabolite) Metabolite1->Metabolite2 UGT (Glucuronidation)

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of this compound and its metabolites is depicted below.

LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (C18 Column) Reconstitute->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification

Caption: Experimental workflow for LC-MS/MS analysis.

References

Troubleshooting & Optimization

Mofezolac Technical Support Center: Troubleshooting Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges with Mofezolac in aqueous buffers. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective cyclooxygenase-1 (COX-1) inhibitor.[1] Like many small molecule inhibitors, this compound is a lipophilic compound with poor solubility in water, which can pose a significant challenge for in vitro and in vivo studies that require its dissolution in aqueous buffer systems.[2]

Q2: What is the known solubility of this compound in common laboratory solvents?

This compound exhibits high solubility in dimethyl sulfoxide (DMSO), with concentrations of up to 100 mg/mL being achievable with the aid of ultrasonication.[1] Conversely, it is reported to be insoluble in water and ethanol.[2]

Q3: How does the pH of the aqueous buffer affect this compound's solubility?

Q4: Are there any pre-formulated solutions of this compound available?

Some suppliers offer this compound pre-dissolved in DMSO, typically at a concentration of 10 mM.[1] This can be a convenient starting point for preparing working solutions.

Troubleshooting Guide

Issue: this compound is precipitating out of my aqueous buffer.

This is a common problem due to the low aqueous solubility of this compound. Here are several troubleshooting steps you can take, starting with the simplest and progressing to more complex formulations.

Step 1: Initial Dissolution in an Organic Solvent

It is highly recommended to first dissolve this compound in a small amount of a water-miscible organic solvent before adding it to your aqueous buffer. DMSO is the most commonly used solvent for this purpose.

Experimental Protocol: Preparation of a this compound Stock Solution in DMSO

  • Weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.

  • Add a minimal volume of high-purity, anhydrous DMSO to the tube. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 339.34 g/mol ), you would add approximately 294.7 µL of DMSO.

  • Vortex the solution vigorously.

  • If the solid does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes. Gentle warming (e.g., to 37°C) can also be applied.[1]

  • Visually inspect the solution to ensure it is clear and free of any particulate matter before proceeding.

  • Store the stock solution at -20°C or -80°C for long-term stability.[1]

Step 2: Dilution into Aqueous Buffer

When diluting the DMSO stock solution into your aqueous buffer, it is crucial to do so in a manner that avoids immediate precipitation.

  • Recommendation: Add the DMSO stock solution dropwise to the vortexing aqueous buffer. This rapid mixing helps to disperse the this compound molecules before they have a chance to aggregate and precipitate.

  • Caution: The final concentration of DMSO in your experimental system should be kept to a minimum, typically below 0.5% (v/v), to avoid off-target effects on cells or enzymes.

Step 3: Utilizing Co-solvents and Excipients

If direct dilution of the DMSO stock into your buffer is unsuccessful, the use of co-solvents and solubility-enhancing excipients is recommended. Several formulations have been successfully used for in vivo studies and can be adapted for in vitro experiments.

Quantitative Data on this compound Formulations

Formulation ComponentsAchievable ConcentrationNotes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.37 mM)A clear solution can be obtained.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.37 mM)A clear solution can be obtained.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.37 mM)A clear solution can be obtained; primarily for in vivo oral administration.[1]

Experimental Protocol: Preparation of this compound in a Co-solvent System

This protocol is based on the formulation containing PEG300 and Tween-80.

  • Prepare a concentrated stock solution of this compound in DMSO as described in Step 1.

  • In a separate sterile tube, add the required volume of PEG300.

  • To the PEG300, add the DMSO stock solution of this compound and mix thoroughly by vortexing.

  • Add the required volume of Tween-80 to the mixture and vortex until a homogenous solution is formed.

  • Finally, add the saline or your desired aqueous buffer to the mixture and vortex thoroughly.

  • If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Visualizing Experimental Workflows and Signaling Pathways

Troubleshooting this compound Solubility: An Experimental Workflow

The following diagram outlines a logical progression of steps to troubleshoot this compound solubility issues.

Mofezolac_Solubility_Workflow start Start: Dissolve this compound stock_solution Prepare concentrated stock in 100% DMSO start->stock_solution dilute Dilute dropwise into vortexing aqueous buffer stock_solution->dilute check_solubility Is the solution clear? dilute->check_solubility successful Proceed with experiment check_solubility->successful Yes unsuccessful Precipitation observed check_solubility->unsuccessful No cosolvent Use co-solvent system (e.g., PEG300, Tween-80) unsuccessful->cosolvent adjust_ph Adjust buffer pH (try pH 7.0-8.0) unsuccessful->adjust_ph recheck_solubility Is the solution clear? cosolvent->recheck_solubility adjust_ph->recheck_solubility recheck_solubility->successful Yes recheck_solubility->unsuccessful No, consider alternative formulation strategies

Caption: A workflow for troubleshooting this compound solubility.

This compound's Mechanism of Action: Signaling Pathway

This compound's primary mechanism of action is the selective inhibition of the COX-1 enzyme. This inhibition reduces the production of prostaglandins, which are key mediators of inflammation. Furthermore, studies have shown that this compound can modulate the NF-κB signaling pathway, which plays a crucial role in the inflammatory response.

Mofezolac_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Enzyme Arachidonic_Acid->COX1 Prostaglandins Prostaglandins COX1->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX1 Inhibits NFkB_Pathway NF-κB Signaling Pathway This compound->NFkB_Pathway Modulates NFkB_Pathway->Inflammation

Caption: this compound's signaling pathway.

References

How to prevent Mofezolac precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully using Mofezolac in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to help prevent and resolve issues related to this compound precipitation in cell culture media.

Troubleshooting Guide: Preventing this compound Precipitation

This compound, a selective COX-1 inhibitor, is a hydrophobic compound that can be prone to precipitation in aqueous solutions like cell culture media. Following a careful protocol for solubilization and dilution is critical for its effective use in in vitro studies.

Experimental Protocol: Preparation of this compound Stock and Working Solutions

This protocol outlines the recommended steps for preparing a this compound stock solution and subsequently diluting it to the desired final concentration in your cell culture medium.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or conical tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Pre-warmed cell culture medium

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • This compound is soluble in DMSO.[1] A stock solution can be prepared by dissolving this compound in the solvent of choice.[1] For a 10 mM stock solution, dissolve 3.39 mg of this compound (molecular weight: 339.34 g/mol ) in 1 mL of DMSO.

    • Vortex the solution thoroughly to ensure the compound is completely dissolved.

    • If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to aid the process.[2]

    • Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][3]

  • Working Solution Preparation (Dilution into Cell Culture Medium):

    • Thaw the this compound stock solution at room temperature.

    • It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.1% (v/v), as higher concentrations can have cytotoxic effects.[4][5]

    • Perform a serial dilution of the stock solution into pre-warmed (37°C) cell culture medium to achieve the desired final concentration.

    • Crucial Step: Add the this compound stock solution dropwise to the cell culture medium while gently vortexing or swirling the medium. This rapid mixing helps to prevent localized high concentrations of this compound, which can lead to precipitation.

    • Visually inspect the medium after adding the this compound to ensure no precipitation has occurred. If the solution appears cloudy or contains visible particles, it may indicate that the solubility limit has been exceeded.

Factors Influencing this compound Solubility

Several factors can impact the solubility of this compound in your cell culture system:

  • pH: The pH of the solution can significantly affect the solubility of drugs that are weak acids or bases.[6][7]

  • Temperature: Generally, an increase in temperature enhances the solubility of solid solutes.[8] Using pre-warmed media can be beneficial.

  • Media Components: The presence of proteins, such as those in fetal bovine serum (FBS), can sometimes help to stabilize hydrophobic compounds and prevent precipitation. However, interactions with other media components could also potentially lead to insolubility.

  • Solvent Polarity: this compound is a hydrophobic molecule and dissolves best in non-polar or polar aprotic solvents like DMSO.[8] The "like dissolves like" principle is important for solvent selection.[8]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound in cell culture experiments?

A1: The recommended solvent for preparing a stock solution of this compound for cell culture applications is dimethyl sulfoxide (DMSO).[1]

Q2: My this compound precipitated after I added it to my cell culture medium. What should I do?

A2: If you observe precipitation, it is likely that the concentration of this compound has exceeded its solubility limit in the aqueous medium. It is not recommended to use a solution with precipitate in your experiments as the actual concentration of the dissolved compound will be unknown. You should prepare a fresh solution, ensuring that you follow the recommended dilution protocol. Consider using a lower final concentration of this compound or slightly increasing the final percentage of DMSO (while remaining mindful of its potential toxicity to your cells).

Q3: What is the maximum concentration of DMSO I can use in my cell culture?

A3: It is generally recommended to keep the final concentration of DMSO in your cell culture medium below 0.1% (v/v).[4] However, the tolerance to DMSO can be cell line-dependent.[4][5] It is advisable to run a vehicle control (medium with the same concentration of DMSO as your experimental samples) to assess the effect of the solvent on your cells.

Q4: Can I pre-mix this compound with other drugs before adding them to the cell culture medium?

A4: Co-administration of multiple drugs can sometimes lead to compatibility issues and precipitation.[9][10] It is recommended to add each compound to the cell culture medium separately unless their compatibility has been previously established.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions prepared in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months.[2][3]

Data Presentation: this compound Solubility

The following table summarizes the known solubility of this compound in various solvents. Note that the solubility in specific cell culture media has not been quantitatively determined in the available literature.

Solvent/Vehicle SystemSolubilityReference(s)
Dimethyl sulfoxide (DMSO)100 mg/mL (294.69 mM) (requires ultrasonic)[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.37 mM)[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.37 mM)[2]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.37 mM)[2]

Mandatory Visualizations

Mofezolac_Troubleshooting_Workflow start Start: this compound Precipitation Issue check_stock 1. Check Stock Solution Is it clear and fully dissolved? start->check_stock remake_stock Re-prepare stock solution. Ensure complete dissolution (vortex, sonicate). check_stock->remake_stock No check_dilution 2. Review Dilution Protocol Did you add stock to pre-warmed media? Was it added dropwise with mixing? check_stock->check_dilution Yes remake_stock->check_stock adjust_protocol Adjust dilution technique. Use pre-warmed media and add stock slowly while mixing. check_dilution->adjust_protocol No check_concentration 3. Evaluate Final Concentration Is the concentration too high? check_dilution->check_concentration Yes adjust_protocol->check_dilution lower_concentration Reduce the final concentration of this compound. check_concentration->lower_concentration Yes check_dmso 4. Assess Final DMSO Concentration Is it well below 0.5%? check_concentration->check_dmso No success Success: Clear Solution lower_concentration->success increase_dmso Consider a slight increase in final DMSO % (e.g., to 0.1%). Run vehicle control. check_dmso->increase_dmso No check_dmso->success Yes increase_dmso->success

Caption: Troubleshooting workflow for this compound precipitation.

Factors_Affecting_Solubility solubility This compound Solubility in Cell Culture Media ph pH of Media solubility->ph temp Temperature solubility->temp solvent Solvent Choice (DMSO) solubility->solvent concentration Final Concentration solubility->concentration media_comp Media Components (e.g., Serum) solubility->media_comp mixing Mixing Technique solubility->mixing

Caption: Key factors influencing this compound solubility.

References

Potential off-target effects of Mofezolac in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Mofezolac in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound? There seem to be conflicting reports.

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID).[1] There is conflicting information in the scientific literature regarding its primary target. Several sources identify this compound as a highly selective cyclooxygenase-1 (COX-1) inhibitor.[2][3] Conversely, other studies have characterized it as a selective cyclooxygenase-2 (COX-2) inhibitor.[4][5] This discrepancy may be due to the different assay systems and conditions used in various studies. For instance, one study reported an IC50 of 1.44 nM for COX-1 and 447 nM for COX-2, indicating high COX-1 selectivity.[6] Researchers should be aware of this ambiguity and may need to empirically determine the effects of this compound on COX-1 and COX-2 activity in their specific cellular model.

Q2: Are there any known off-target effects of this compound that I should be aware of in my cellular assays?

A2: Yes, a significant off-target effect of this compound is the modulation of the NF-κB signaling pathway.[7] Studies have shown that this compound can downregulate NF-κB activation.[7] This is an important consideration as the NF-κB pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis.[8][9] Therefore, any observed effects of this compound in cellular assays may be attributable to its impact on NF-κB signaling, independent of its COX-inhibitory activity.

Q3: Can this compound affect cell viability and proliferation in culture?

A3: Yes, this compound has been shown to impact cell viability and proliferation. It can affect the cell cycle and induce apoptosis.[6] The pro-apoptotic effects of some NSAIDs have been linked to the generation of reactive oxygen species, although one study indicated that this compound did not enhance apoptotic DNA fragmentation in a gastric epithelial cell line. The inhibitory effects of this compound on intestinal carcinogenesis have been demonstrated by a reduction in cell proliferation and an increase in apoptosis.[3][10]

Troubleshooting Guides

Issue 1: Unexpected Results in Cellular Proliferation or Viability Assays

Symptoms:

  • Inconsistent or unexpected changes in cell number or viability (e.g., decreased proliferation when an increase is expected, or vice versa).

  • Discrepancies between different viability assays (e.g., MTT vs. apoptosis assays).

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Off-target effects on cell cycle or apoptosis pathways: this compound may be affecting cell proliferation through mechanisms other than COX inhibition, such as downregulation of the transcription factor E2F1 or modulation of apoptosis-related proteins.[6]1. Assess E2F1 expression: Measure E2F1 mRNA and protein levels via qRT-PCR and Western blot, respectively. A decrease in E2F1 expression could explain reduced proliferation. 2. Analyze apoptosis: Perform an apoptosis assay (e.g., Annexin V/PI staining) to determine if the observed changes in cell number are due to induced cell death.
Cell line-specific sensitivity: Different cell lines can have varying sensitivities to NSAIDs.1. Determine IC50: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of this compound for your specific cell line. 2. Consult literature: Check for published data on the effects of this compound or other NSAIDs on your cell line of interest.
Assay interference: this compound, like other small molecules, may interfere with the assay chemistry itself.1. Run cell-free controls: Include controls with this compound in media without cells to check for direct effects on the assay reagents. 2. Use an orthogonal assay: Confirm your results using a different viability assay that relies on a distinct mechanism (e.g., ATP-based assay vs. a metabolic assay like MTT).
Issue 2: Inconsistent or Unexpected Readouts in Assays Measuring Inflammatory Responses

Symptoms:

  • Changes in inflammatory markers that do not correlate with the expected level of COX inhibition.

  • Unexplained anti-inflammatory or pro-inflammatory effects.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Modulation of the NF-κB signaling pathway: this compound's known off-target effect on NF-κB could be influencing the expression of inflammatory cytokines and other mediators.[7]1. Measure NF-κB activation: Use an NF-κB reporter assay (e.g., luciferase-based) to directly assess the effect of this compound on NF-κB activity in your cells. 2. Analyze NF-κB target genes: Measure the expression of known NF-κB target genes (e.g., IL-6, TNF-α) using qRT-PCR.
Effects on other signaling pathways: While not definitively shown for this compound, other NSAIDs can affect signaling pathways like MAPK and PI3K/Akt, which also play roles in inflammation.[8]1. Investigate MAPK and PI3K/Akt pathways: Perform Western blots to analyze the phosphorylation status of key proteins in these pathways (e.g., p-ERK, p-Akt). 2. Use specific inhibitors: Compare the effects of this compound to those of known inhibitors of the MAPK and PI3K/Akt pathways to see if there are overlapping phenotypes.
Incorrect assumption of COX selectivity: The conflicting reports on this compound's COX-1 vs. COX-2 selectivity could lead to misinterpretation of results.[2][4][5][6]1. Profile COX-1 and COX-2 activity: If possible, perform in vitro COX activity assays using your cell lysates to determine the inhibitory profile of this compound in your system. 2. Use selective comparators: Include highly selective COX-1 and COX-2 inhibitors in your experiments as controls to better delineate the specific COX-related effects.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound against COX-1 and COX-2

Assay System COX-1 IC50 COX-2 IC50 Reference
Not Specified1.44 nM447 nM[6]
Ovine COXMore potent than other NSAIDs testedRelatively weak[2]

Table 2: Acute Toxicity of this compound in Rodents

Species Route Sex LD50 (mg/kg) Reference
MiceOralMale1528
MiceOralFemale1740
RatsOralMale920
RatsOralFemale887

Experimental Protocols

Protocol 1: Western Blot for E2F1 Protein Expression
  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against E2F1 overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity and normalize to a loading control like β-actin or GAPDH.

Protocol 2: NF-κB Luciferase Reporter Assay
  • Cell Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Plating: Plate the transfected cells in a 96-well plate.

  • This compound Treatment: Treat the cells with various concentrations of this compound for the desired duration. Include a positive control for NF-κB activation (e.g., TNF-α).

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

Protocol 3: MTT Cell Viability Assay
  • Cell Plating: Seed cells in a 96-well plate at an appropriate density.

  • This compound Treatment: After cell attachment, treat with a range of this compound concentrations.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Visualizations

Mofezolac_Signaling_Pathways cluster_known Known Signaling Interactions cluster_potential Potential Off-Target Pathways This compound This compound COX1 COX-1 This compound->COX1 Inhibition NFkB NF-κB Pathway This compound->NFkB Modulation Apoptosis Apoptosis This compound->Apoptosis Induction MAPK MAPK Pathway This compound->MAPK Investigate PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Investigate E2F1 E2F1 This compound->E2F1 Investigate

Caption: Known and potential signaling pathways affected by this compound.

Experimental_Workflow cluster_workflow Troubleshooting Workflow for Unexpected Results Start Unexpected Cellular Assay Result with this compound Check_Viability Assess Cell Viability (e.g., MTT, Apoptosis Assay) Start->Check_Viability Check_NFkB Investigate NF-κB Pathway (e.g., Reporter Assay) Start->Check_NFkB Check_E2F1 Analyze E2F1 Expression (Western Blot, qRT-PCR) Check_Viability->Check_E2F1 Conclusion Identify Off-Target Effect Check_NFkB->Conclusion Check_Other_Pathways Screen Other Pathways (e.g., MAPK, PI3K/Akt) Check_E2F1->Check_Other_Pathways Check_Other_Pathways->Conclusion

Caption: A logical workflow for troubleshooting unexpected cellular assay results with this compound.

References

Troubleshooting variability in Mofezolac in vivo experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mofezolac in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot variability and ensure robust and reproducible results in their studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID). Contrary to some initial classifications, recent and detailed structural and biochemical analyses have established that this compound is a highly selective cyclooxygenase-1 (COX-1) inhibitor.[1][2][3][4] Its inhibitory activity against COX-2 is significantly weaker.[4] This selectivity is attributed to a snugger fit within the smaller active site channel of the COX-1 isoform.[1]

Q2: We are observing high variability in the anti-inflammatory effect of this compound between our experimental groups. What are the potential causes?

A2: Variability in in vivo experiments with this compound can arise from several factors. Key areas to investigate include:

  • Drug Formulation and Administration: Inconsistent preparation of the this compound solution, leading to variations in concentration and stability, can be a major source of variability. Ensure the formulation is prepared fresh for each experiment and that the administration technique (e.g., oral gavage, intraperitoneal injection) is consistent across all animals.

  • Animal-Related Factors:

    • Genetic Background: Different strains of mice and rats can exhibit variations in drug metabolism due to genetic polymorphisms in metabolic enzymes like cytochrome P450s.[5]

    • Sex: Hormonal differences between male and female animals can influence inflammatory responses and drug metabolism.

    • Age and Weight: The age and weight of the animals can affect drug distribution, metabolism, and clearance. It's crucial to use age- and weight-matched animals in your experimental groups.

    • Gut Microbiome: The composition of the gut microbiota can influence the metabolism and efficacy of NSAIDs.[2][6][7][8] Diet and environmental conditions can alter the gut microbiome, leading to variability in drug response.

  • Diet: The composition of the animal's diet can significantly impact the gastrointestinal environment and interact with NSAIDs. For instance, a high-fat diet has been shown to exacerbate NSAID-induced small intestinal damage.[9]

  • Experimental Procedure: Ensure that the timing of drug administration relative to the induction of inflammation or pain is consistent. The method of inducing inflammation or pain should also be highly standardized.

Q3: What is a reliable formulation for administering this compound in vivo?

A3: For intraperitoneal (i.p.) administration in mice, a formulation of this compound in 40% DMSO in 0.1 M phosphate buffer (pH = 7.4) has been successfully used.[10] For oral administration, this compound can be suspended in a 0.5% carboxymethylcellulose (CMC) solution. It is critical to ensure the suspension is homogenous before each administration to guarantee consistent dosing. The stability of extemporaneously prepared suspensions should be considered, and fresh preparations are recommended.[11]

Q4: Are there any specific recommendations for the diet of animals in this compound studies?

A4: To minimize diet-induced variability, it is recommended to use a standardized, purified diet such as the AIN-93G or AIN-93M diet for rodent studies.[12] These diets have a defined composition, unlike many standard chow diets which can have variable phytoestrogen content and other components that may influence inflammatory pathways and drug metabolism.[13] Avoid high-fat diets unless it is a specific variable in your study, as they can alter the gut microbiome and potentiate NSAID-induced gastrointestinal side effects.[9]

Troubleshooting Guides

Issue 1: Inconsistent Analgesic Effect in the Formalin Test
Potential Cause Troubleshooting Steps
Inconsistent Formalin Concentration Ensure the formalin solution is prepared accurately and consistently for each experiment. Even minor variations can alter the pain response. A 1% formalin solution is often used for the late phase, while lower concentrations (0.05-0.2%) are recommended for studying the early phase in mice.[14]
Variability in Injection Site Standardize the injection site on the plantar surface of the hind paw. Use a consistent volume and depth of injection.
Timing of this compound Administration Administer this compound at a consistent time point before the formalin injection. For oral administration, a 30-60 minute pre-treatment is common.
Subjective Scoring Ensure the observer is blinded to the treatment groups to prevent bias. Clearly define and standardize the behavioral parameters being scored (e.g., licking, flinching).
Animal Stress Acclimatize the animals to the experimental setup and handling to reduce stress-induced variability in pain perception.
Issue 2: High Variability in Carrageenan-Induced Paw Edema
Potential Cause Troubleshooting Steps
Inconsistent Carrageenan Preparation Prepare the carrageenan suspension fresh for each experiment, ensuring it is well-mixed to avoid clumping. A 1% solution in saline is standard.[6][15]
Variable Injection Volume Use a consistent volume of carrageenan for injection (e.g., 0.1 mL for rats).
Measurement Technique Use a plethysmometer for accurate and consistent measurement of paw volume. Ensure the same person performs the measurements at each time point if possible.
Timing of Measurements Take measurements at consistent time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours). The peak inflammatory response is typically around 3-5 hours.[16]
Animal Strain and Age Be aware that the inflammatory response can vary between different rodent strains and is also dependent on the age and weight of the animals.[4]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the anti-inflammatory activity of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% CMC in water for oral administration)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Wistar or Sprague-Dawley rats (male, 180-200g)

Procedure:

  • Acclimatize rats for at least one week before the experiment.

  • Fast animals overnight before the experiment with free access to water.

  • Divide animals into groups (e.g., Vehicle control, this compound low dose, this compound high dose, Positive control like Indomethacin).

  • Administer this compound or vehicle orally (p.o.) 60 minutes before carrageenan injection.

  • Measure the initial paw volume of the right hind paw using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Formalin Test in Mice

Objective: To evaluate the analgesic properties of this compound.

Materials:

  • This compound

  • Vehicle (e.g., saline for intraperitoneal administration)

  • Formalin solution (e.g., 2.5% in saline)

  • Observation chambers with mirrors

  • Stopwatch

  • Male Swiss or CD-1 mice (20-25g)

Procedure:

  • Acclimatize mice to the observation chambers for at least 30 minutes before the experiment.

  • Divide animals into groups (e.g., Vehicle control, this compound dose 1, this compound dose 2, Positive control like Morphine).

  • Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before the formalin injection.

  • Inject 20 µL of 2.5% formalin solution into the plantar surface of the right hind paw.

  • Immediately place the mouse back into the observation chamber.

  • Record the total time spent licking or biting the injected paw during two phases:

    • Early Phase (Neurogenic Pain): 0-5 minutes post-formalin injection.

    • Late Phase (Inflammatory Pain): 15-30 minutes post-formalin injection.[17]

  • Analyze the data by comparing the licking/biting time in the this compound-treated groups to the vehicle control group for each phase.

Visualizations

This compound Mechanism of Action: COX-1 Inhibition

Mofezolac_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxane Prostaglandins & Thromboxane (Physiological Functions) COX1->Prostaglandins_Thromboxane This compound This compound This compound->COX1 Inhibits Inflammation_Stimuli Inflammatory Stimuli Inflammation_Stimuli->COX2 Induces Inflammatory_Prostaglandins Inflammatory Prostaglandins (Pain & Inflammation) COX2->Inflammatory_Prostaglandins experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Drug_Formulation Fresh Preparation of This compound Formulation Randomization->Drug_Formulation Pre_treatment This compound/Vehicle Administration Drug_Formulation->Pre_treatment Inflammation_Induction Induction of Pain/ Inflammation Model Pre_treatment->Inflammation_Induction Data_Collection Behavioral/ Physiological Measurements Inflammation_Induction->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation troubleshooting_logic Variability High Experimental Variability Observed Check_Formulation Review Drug Formulation Protocol Variability->Check_Formulation Check_Animals Assess Animal-Related Factors Variability->Check_Animals Check_Procedure Examine Experimental Procedure Variability->Check_Procedure Inconsistent_Prep Inconsistent Preparation? Check_Formulation->Inconsistent_Prep Strain_Sex_Age Strain/Sex/Age Mismatched? Check_Animals->Strain_Sex_Age Diet_Variable Is Diet Standardized? Check_Animals->Diet_Variable Timing_Inconsistent Inconsistent Timing? Check_Procedure->Timing_Inconsistent Standardize_Prep Standardize Formulation (Fresh, Homogenous) Inconsistent_Prep->Standardize_Prep Yes Match_Groups Ensure Groups are Matched Strain_Sex_Age->Match_Groups Yes Standardize_Diet Use a Purified Diet (e.g., AIN-93G) Diet_Variable->Standardize_Diet No Standardize_Timing Standardize Administration and Measurement Times Timing_Inconsistent->Standardize_Timing Yes

References

Addressing Mofezolac-induced gastrointestinal side effects in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mofezolac in animal models. The focus is on addressing and mitigating potential gastrointestinal (GI) side effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound, and how does it relate to gastrointestinal side effects?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID).[1] Contrary to some initial classifications, recent and detailed studies have confirmed that this compound is a highly potent and selective inhibitor of cyclooxygenase-1 (COX-1), with significantly weaker activity against cyclooxygenase-2 (COX-2).[2][3][4][5][6] The inhibition of COX-1 is the key mechanism behind its potential for gastrointestinal toxicity. COX-1 is responsible for producing prostaglandins that are crucial for maintaining the protective mucosal barrier of the gastrointestinal tract. By inhibiting COX-1, this compound can disrupt this barrier, leading to an increased risk of gastric and intestinal damage.

Q2: What are the reported gastrointestinal side effects of this compound in animal models?

A2: Studies in animal models have reported a range of gastrointestinal side effects. In a 52-week chronic oral toxicity study in Wistar rats, this compound administered at doses of 60 and 120 mg/kg/day resulted in gastrointestinal lesions, including erosion, ulceration, hemorrhage, and mucosal regeneration, primarily in the small intestine.[7] Acute toxicity studies in both mice and rats have also noted the occurrence of unspecified gastrointestinal disorders.[1]

Q3: Are there any studies showing a lack of gastrointestinal side effects with this compound in animal models?

A3: Yes, there is a study that reported no gross changes in the stomach or intestines of rats treated with this compound. In this particular study, F344 male rats were fed a diet containing 600 or 1200 p.p.m. This compound for 4 weeks as part of a cancer chemoprevention model.[8][9] The discrepancy in findings across different studies likely stems from variations in experimental design, including the animal strain, dose, duration of administration, and the specific endpoints being evaluated.

Q4: What are the general strategies to mitigate NSAID-induced gastrointestinal side effects in animal models?

Troubleshooting Guides

Issue 1: Unexpectedly high incidence or severity of gastrointestinal lesions (e.g., ulcers, bleeding) in animals treated with this compound.

Potential Cause Troubleshooting Step
High Dose of this compound Review the literature to ensure the dose being used is appropriate for the intended duration and animal model. Consider performing a dose-response study to identify the minimum effective dose with an acceptable safety profile.
Animal Model Susceptibility Certain strains of rats or mice may be more susceptible to NSAID-induced GI toxicity. Review the literature for information on the specific strain being used. If possible, consider using a more resistant strain.
Route and Frequency of Administration Oral administration, especially of a bolus dose, can lead to higher local concentrations of the drug in the GI tract. Consider alternative administration routes if feasible, or divide the daily dose into multiple smaller administrations.
Underlying Health Status of Animals Animals with pre-existing subclinical gastrointestinal inflammation or other health issues may be more susceptible to the adverse effects of this compound. Ensure that all animals are healthy before starting the experiment.

Issue 2: Difficulty in establishing a clear dose-response relationship for this compound-induced GI toxicity.

Potential Cause Troubleshooting Step
"All-or-None" Toxic Effect at High Doses The doses selected for the study may be too high, leading to a maximal toxic response that obscures a graded dose-response. Expand the dose range to include lower doses.
Insensitive Assessment Method Gross visual scoring of lesions may not be sensitive enough to detect subtle differences in GI damage. Implement more quantitative methods such as histological scoring of inflammation and injury, or biochemical markers of intestinal permeability.
Inter-animal Variability High variability in the response of individual animals can mask a dose-dependent effect. Increase the number of animals per group to improve statistical power.

Data Presentation

Table 1: Cyclooxygenase (COX) Inhibitory Activity of this compound

EnzymeIC50 (µM)Selectivity Index (COX-2 IC50 / COX-1 IC50)Reference
COX-1 0.0079>6329[2]
COX-2 >50[2]

Table 2: Summary of this compound Oral Toxicity Studies in Rats

Study TypeAnimal StrainDoseDurationKey Gastrointestinal FindingsReference
Chronic ToxicityWistar Rats5, 20, 60, 120 mg/kg/day52 weeksErosion, ulcer, hemorrhage, and mucosal regeneration in the small intestine at 60 and 120 mg/kg/day.[7]
Acute ToxicityWistar RatsLD50: 887-920 mg/kgSingle doseGastrointestinal disorders observed during pathological examination.[1]
CarcinogenesisF344 Rats600, 1200 p.p.m. in diet4 weeksNo gross changes in the stomach or intestines.[8]

Experimental Protocols

Protocol 1: Induction and Assessment of NSAID-Induced Gastroenteropathy in Rats (Adapted from general NSAID protocols)

This protocol provides a framework for evaluating the gastrointestinal toxicity of this compound and the efficacy of potential gastroprotective agents.

1. Animals:

  • Male Wistar rats (200-250g).

  • Acclimatize for at least one week before the experiment.

  • House in a controlled environment with a 12-hour light/dark cycle.

  • Provide standard chow and water ad libitum, except for fasting before necropsy.

2. Experimental Groups:

  • Group 1: Vehicle Control: Administer the vehicle for this compound.

  • Group 2: this compound: Administer this compound at the desired dose(s).

  • Group 3: this compound + Gastroprotective Agent: Administer the gastroprotective agent (e.g., omeprazole) prior to each this compound dose.

  • Group 4: Gastroprotective Agent Control: Administer only the gastroprotective agent.

3. Dosing Regimen:

  • This compound: Administer orally (by gavage) once or twice daily for a period of 5 to 14 days. Doses should be based on literature review and pilot studies.

  • Omeprazole (example gastroprotectant): Administer orally at a dose of 10-20 mg/kg, 30-60 minutes before each this compound administration.[15]

4. Assessment of Gastrointestinal Damage:

  • On the final day of treatment, fast the rats for 18-24 hours with free access to water.

  • Euthanize the animals via an approved method (e.g., CO2 asphyxiation).

  • Immediately dissect the stomach and small intestine.

  • Macroscopic Evaluation:

    • Open the stomach along the greater curvature and the small intestine longitudinally.

    • Gently rinse with saline to remove contents.

    • Score the number and severity of hemorrhagic lesions, erosions, and ulcers. The ulcer index can be calculated by summing the lengths (in mm) of all lesions.

  • Histological Evaluation:

    • Collect tissue samples from the stomach and different sections of the small intestine (duodenum, jejunum, ileum).

    • Fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • Score the sections for inflammation, villous atrophy, crypt damage, and ulceration.

5. Biochemical Analysis (Optional):

  • Myeloperoxidase (MPO) Activity: Measure MPO activity in tissue homogenates as an indicator of neutrophil infiltration and inflammation.

  • Intestinal Permeability: Assess intestinal permeability in vivo using methods like the lactulose/mannitol test or by measuring the translocation of fluorescently labeled dextran from the gut to the bloodstream.

Visualizations

NSAID_GI_Toxicity_Pathway This compound This compound (NSAID) COX1 COX-1 Enzyme This compound->COX1 Inhibition GI_Damage Gastrointestinal Damage (Erosion, Ulcers, Bleeding) This compound->GI_Damage Prostaglandins Protective Prostaglandins (PGE2, PGI2) COX1->Prostaglandins Synthesis Mucosal_Defense Gastric Mucosal Defense Mechanisms Prostaglandins->Mucosal_Defense Maintenance Mucus_Bicarb Mucus & Bicarbonate Secretion Prostaglandins->Mucus_Bicarb Blood_Flow Mucosal Blood Flow Prostaglandins->Blood_Flow Epithelial_Restitution Epithelial Cell Restitution Prostaglandins->Epithelial_Restitution

Caption: Mechanism of this compound-Induced GI Toxicity.

Experimental_Workflow start Start: Animal Acclimatization grouping Randomize into Experimental Groups (Vehicle, this compound, this compound+Protectant) start->grouping dosing Daily Dosing Regimen (e.g., 5-14 days) grouping->dosing fasting Overnight Fasting dosing->fasting euthanasia Euthanasia & Tissue Collection fasting->euthanasia assessment Assessment of GI Damage euthanasia->assessment macro Macroscopic Scoring (Ulcer Index) assessment->macro Visual histo Histological Analysis (H&E Staining) assessment->histo Microscopic biochem Biochemical Assays (MPO, Permeability) assessment->biochem Molecular analysis Data Analysis & Interpretation macro->analysis histo->analysis biochem->analysis Troubleshooting_Guide start High Incidence of GI Lesions Observed q1 Is the dose appropriate? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the animal model known for GI sensitivity? a1_yes->q2 sol_dose Action: Perform dose-response study to find minimum effective dose. a1_no->sol_dose sol_dose->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol_model Action: Consider a more resistant strain or implement gastroprotection. a2_yes->sol_model q3 Is inter-animal variability high? a2_no->q3 sol_model->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol_variability Action: Increase sample size (n) per group for statistical power. a3_yes->sol_variability end Continue with refined protocol a3_no->end sol_variability->end

References

Minimizing Mofezolac interference in biochemical assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential interference from Mofezolac in biochemical assays. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily functions by selectively inhibiting the cyclooxygenase-1 (COX-1) enzyme.[1][2] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3] It shows significantly weaker inhibition of the COX-2 enzyme.[2][4]

Q2: Why might this compound interfere with my biochemical assay?

Interference from this compound, like other NSAIDs, can occur through several mechanisms:

  • Direct Enzyme Inhibition: As a potent COX-1 inhibitor, this compound will directly interfere with assays measuring COX-1 activity.[1][4]

  • Cross-reactivity in Immunoassays: In assays like ELISA for prostaglandins, this compound's structure or its effect on the biological system might lead to cross-reactivity or altered analyte levels, potentially causing inaccurate quantification.

  • Non-specific Chemical Reactivity: The chemical structure of this compound could potentially interact with assay reagents, leading to false signals.[5]

  • Physicochemical Properties: Properties such as autofluorescence or absorbance at the assay's wavelength can contribute to background noise and inaccurate readings.

Q3: I am seeing lower than expected prostaglandin levels in my cell-based assay after treatment with this compound. Is this interference?

This is likely the expected pharmacological effect of this compound. By inhibiting COX-1, this compound reduces the production of prostaglandins.[3] Therefore, a decrease in prostaglandin levels would be the anticipated outcome of the drug's activity, not necessarily assay interference.

Q4: Can this compound interfere with assays other than those related to the prostaglandin pathway?

Yes, while the most direct impact is on COX-1 related assays, interference in other assays is possible. For example, if an unrelated assay uses a detection system that this compound can interact with (e.g., a peroxidase-based system where this compound acts as a reducing agent), you may observe unexpected results. It's crucial to run appropriate controls to identify such off-target effects.

Troubleshooting Guides

Issue 1: Unexpected Results in a COX-1 Inhibition Assay

Symptoms:

  • Inconsistent IC50 values for this compound.

  • High background signal in control wells.

  • Non-reproducible results between experiments.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
This compound Precipitation This compound may have limited solubility in aqueous assay buffers. Visually inspect for any precipitation. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration is consistent across all wells and does not exceed the tolerance of the assay.
Time-Dependent Inhibition This compound may exhibit time-dependent inhibition of COX-1. Vary the pre-incubation time of this compound with the enzyme to determine if the inhibitory effect changes.
Assay Component Interaction This compound may be interacting with other components in the assay buffer. Run a control plate with this compound and all assay components except the enzyme to check for any background signal generation.
Issue 2: Suspected Interference in a Prostaglandin E2 (PGE2) ELISA

Symptoms:

  • PGE2 levels in this compound-treated samples are unexpectedly high or variable.

  • Poor recovery in spike-and-recovery experiments.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Cross-Reactivity The anti-PGE2 antibody may be cross-reacting with this compound or its metabolites. Perform a cross-reactivity test by running a standard curve of this compound in the ELISA to see if it generates a signal.
Matrix Effect Components in the sample matrix, potentially altered by this compound treatment, could be interfering with the antibody-antigen binding. Perform a spike-and-recovery experiment by adding a known amount of PGE2 to your this compound-treated sample and a control sample. If the recovery is significantly different, a matrix effect is likely. Consider sample dilution or purification.
Alteration of Antibody Binding This compound may non-specifically bind to assay components, affecting the binding of PGE2 to the antibody. Including a non-ionic detergent (e.g., Tween-20) in the wash buffers may help to reduce non-specific binding.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound on COX-1 and COX-2 enzymes.

Enzyme IC50 (nM) Selectivity (COX-2 IC50 / COX-1 IC50)
COX-11.44[2][4]\multirow{2}{*}{310.4}
COX-2447[2][4]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Protocol 1: COX-1 Colorimetric Inhibitor Screening Assay

Objective: To determine the inhibitory effect of this compound on COX-1 activity.

Materials:

  • COX-1 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric probe (e.g., TMPD)

  • Heme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of this compound dilutions in the assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and COX-1 enzyme to each well.

  • Add the this compound dilutions or vehicle control to the appropriate wells.

  • Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid and the colorimetric probe to all wells.

  • Immediately read the absorbance at the appropriate wavelength (e.g., 590 nm) over time.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each this compound concentration relative to the vehicle control and calculate the IC50 value.

Protocol 2: Competitive ELISA for Prostaglandin E2 (PGE2)

Objective: To quantify the concentration of PGE2 in biological samples following treatment with this compound.

Materials:

  • PGE2-coated 96-well plate

  • Samples (e.g., cell culture supernatant)

  • PGE2 standard

  • Anti-PGE2 antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Wash buffer

  • Microplate reader

Procedure:

  • Prepare a standard curve of known PGE2 concentrations.

  • Add standards, samples, and controls to the wells of the PGE2-coated plate.

  • Add the anti-PGE2 antibody to all wells. In this competitive format, the PGE2 in the sample will compete with the PGE2 coated on the plate for binding to the antibody.

  • Incubate the plate according to the manufacturer's instructions.

  • Wash the plate to remove unbound antibody and sample components.

  • Add the HRP-conjugated secondary antibody, which will bind to the primary antibody that is bound to the plate.

  • Incubate and wash the plate.

  • Add the TMB substrate. A color will develop in inverse proportion to the amount of PGE2 in the sample.

  • Add the stop solution and read the absorbance at 450 nm.

  • Calculate the PGE2 concentration in the samples by interpolating from the standard curve.

Visualizations

Caption: this compound's mechanism of action.

Caption: Troubleshooting workflow for this compound interference.

References

Validation & Comparative

A Comparative Guide to Selective COX-1 Inhibitors: Mofezolac vs. SC-560

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the precise selection of enzyme inhibitors is critical for targeted therapeutic action and minimizing off-target effects. This guide provides an objective comparison of two prominent selective cyclooxygenase-1 (COX-1) inhibitors, Mofezolac and SC-560, focusing on their inhibitory potency, selectivity, and the experimental frameworks used for their evaluation.

Quantitative Performance: A Side-by-Side Comparison

This compound and SC-560 are both highly potent and selective inhibitors of COX-1. However, their inhibitory concentrations (IC50) and selectivity indices vary across different studies and assay conditions. The following table summarizes key quantitative data for these compounds.

Parameter This compound SC-560 References
COX-1 IC50 1.44 nM[1][2]2.4 nM[3][4]
7.9 nM[5]9 nM[6][7][8][9]
COX-2 IC50 447 nM[1][2]470 nM[3][4]
>50 µM[5]6.3 µM[6][7][8][9]
Selectivity Index (COX-2 IC50 / COX-1 IC50) ~310[1][2]~196[3][4]
>6300[5]~700[7][8][9]
Inhibition Type Time-dependent, slowly reversible[5]Not explicitly stated, but potent competitive inhibitor
Oral Bioavailability (Rat) Data not availableLow (<15%), formulation dependent[6][10][11][12]

Note: The IC50 values can differ based on the specific experimental conditions, such as the enzyme source (e.g., human recombinant, ovine) and assay type.

Experimental Protocols

The characterization of this compound and SC-560 relies on robust in vitro assays to determine their inhibitory effects on COX-1 and COX-2. Below are detailed methodologies for key experiments.

COX Inhibitor Screening Assay (Colorimetric)

This assay is a common method for determining the potency and selectivity of COX inhibitors.

  • Principle: This method measures the peroxidase component of COX activity. The COX enzyme first converts arachidonic acid to Prostaglandin G2 (PGG2). The peroxidase activity of COX then reduces PGG2 to Prostaglandin H2 (PGH2). This process involves the oxidation of a chromogenic substrate, which can be measured by a spectrophotometer.

  • Methodology:

    • Enzyme Preparation: Purified COX-1 or COX-2 enzyme is prepared in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.[13]

    • Inhibitor Incubation: The test compound (this compound or SC-560) at various concentrations is pre-incubated with the enzyme solution for a defined period (e.g., 10 minutes at 37°C) to allow for binding.[13]

    • Reaction Initiation: The reaction is initiated by adding a solution of arachidonic acid (the substrate) and the colorimetric substrate.

    • Data Measurement: The absorbance of the oxidized chromogenic substrate is measured over time using a plate reader.

    • IC50 Calculation: The rate of reaction is calculated from the change in absorbance. The percentage of inhibition at each inhibitor concentration is determined relative to a control without any inhibitor. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[14]

Human Whole Blood Assay (WBA)

The WBA provides a more physiologically relevant assessment of inhibitor activity as it measures COX inhibition in a complex biological matrix.

  • Principle: This assay measures the production of prostaglandins (PGE2 for COX-2) or thromboxane B2 (TxB2, a stable metabolite of TxA2, for COX-1) in human whole blood ex vivo.

  • Methodology:

    • Blood Collection: Fresh heparinized human blood is collected from healthy volunteers.

    • Inhibitor Incubation: Aliquots of whole blood are incubated with various concentrations of the test inhibitor (this compound or SC-560) or a vehicle control.

    • COX Stimulation:

      • For COX-1: Calcium ionophore A23187 is added to stimulate platelets to produce TxB2.[8]

      • For COX-2: Lipopolysaccharide (LPS) is added to induce COX-2 expression and subsequent PGE2 production.[15]

    • Reaction Termination and Sample Processing: After a specific incubation period, the reaction is stopped, and plasma is separated by centrifugation.

    • Prostanoid Measurement: The concentration of TxB2 or PGE2 in the plasma is quantified using a specific enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

    • IC50 Calculation: The IC50 value is determined by calculating the inhibitor concentration that causes a 50% reduction in prostanoid production compared to the vehicle-treated control.

Visualizing Molecular Pathways and Workflows

COX-1 Signaling Pathway

The following diagram illustrates the enzymatic cascade initiated by arachidonic acid and the inhibitory action of this compound and SC-560 on COX-1.

COX1_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Lipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Lipids->PLA2 Stimulus (e.g., Ca2+) AA Arachidonic Acid COX1 COX-1 Enzyme AA->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Prostanoids Prostanoids (e.g., Thromboxane A2, Prostaglandins) PGH2->Prostanoids Synthases Inhibitors This compound or SC-560 Inhibitors->COX1 PLA2->AA Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare COX-1 Enzyme in Assay Buffer D Dispense Enzyme into Microplate Wells A->D B Prepare Test Inhibitor (this compound or SC-560) at various concentrations E Add Inhibitor to Wells and Pre-incubate B->E C Prepare Substrate (Arachidonic Acid) F Initiate Reaction by Adding Substrate C->F D->E E->F G Measure Product Formation (e.g., Spectrophotometry) F->G H Calculate Percent Inhibition vs. Control G->H I Determine IC50 Value H->I

References

Mofezolac and P6 in Neuroinflammation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neuroinflammatory research, the selective inhibition of cyclooxygenase-1 (COX-1) has emerged as a promising therapeutic strategy. Among the compounds investigated for this purpose, Mofezolac and P6, both belonging to the diarylisoxazole class, have shown significant potential in mitigating inflammatory responses within the central nervous system. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.

Overview of this compound and P6

This compound is a non-steroidal anti-inflammatory drug (NSAID) with high selectivity for COX-1 inhibition.[1][2] It is clinically approved for use in some regions for its analgesic and anti-inflammatory properties.[2][3] P6 is also a highly selective COX-1 inhibitor that has been investigated for its anti-neuroinflammatory effects.[1][4] Both compounds have been demonstrated to counteract inflammatory states in both in vitro and in vivo models of neuroinflammation.[1][4]

The primary mechanism of action for both this compound and P6 involves the inhibition of the COX-1 enzyme, which is a key player in the production of prostaglandins, lipid compounds that are crucial mediators of the inflammatory response.[5][6] While COX-2 is typically associated with inflammation, studies have increasingly pointed to COX-1 as a major contributor to the brain's inflammatory response.[4][7] By selectively targeting COX-1, these compounds aim to reduce neuroinflammation while potentially minimizing the side effects associated with non-selective NSAIDs that also inhibit the physiologically important COX-2 enzyme.[5]

Comparative Efficacy in Neuroinflammation Models

Studies have utilized lipopolysaccharide (LPS)-activated mouse BV-2 microglial cells and LPS intracerebroventricular-injected mice as in vitro and in vivo models of neuroinflammation, respectively, to evaluate the efficacy of this compound and P6.[1][4]

In Vitro Studies

In LPS-activated BV-2 microglial cells, both this compound and P6 have been shown to effectively reduce the expression of COX-1.[1][4] This reduction in COX-1 expression is accompanied by a decrease in the release of prostaglandin E2 (PGE2), a key inflammatory mediator.[1][4] Furthermore, both compounds have been observed to downregulate the activation of the NF-κB signaling pathway, a critical pathway in the inflammatory response.[1][4]

CompoundModel SystemKey FindingsReference
This compoundLPS-activated BV-2 microglial cellsReduced COX-1 expression, decreased PGE2 release, downregulated NF-κB activation.[1][4]
P6LPS-activated BV-2 microglial cellsReduced COX-1 expression, decreased PGE2 release, downregulated NF-κB activation.[1][4]
In Vivo Studies

In an in vivo model using LPS-injected mice, this compound demonstrated the ability to reduce the expression of glial fibrillary acidic protein (GFAP) and ionized calcium-binding adapter molecule-1 (Iba-1), which are markers of astrocyte and microglial activation, respectively.[1][4][7] The treatment also led to a downregulation of COX-1 expression in various brain sections, a reduction in PGE2 release, and a decrease in the phosphorylation of IκBα, an indicator of inhibited NF-κB activity.[1][4] While the provided search results focus more on the in vivo effects of this compound, the in vitro data suggests that P6 would likely have similar effects in vivo due to their shared mechanism of action.[1][4]

CompoundModel SystemKey FindingsReference
This compoundLPS-injected miceReduced GFAP and Iba-1 expression, downregulated COX-1 expression, decreased PGE2 release, reduced IκBα phosphorylation.[1][4][7]

Signaling Pathway Modulation

This compound and P6 exert their anti-neuroinflammatory effects primarily through the modulation of the NF-κB signaling pathway. In a neuroinflammatory state, activated microglia secrete pro-inflammatory factors, and the NF-κB pathway plays a central role in orchestrating this response.[4][8] Both this compound and P6 have been shown to downregulate the activation of NF-κB, thereby suppressing the subsequent inflammatory cascade.[1][4]

G cluster_0 Neuroinflammatory Stimulus (e.g., LPS) cluster_1 Cellular Response cluster_2 Inhibitory Action LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 recruits TAK1 TAK1 IRAK4->TAK1 activates IKK IKK TAK1->IKK activates NFkB_IkB NF-κB/IκBα Complex IKK->NFkB_IkB phosphorylates IκBα NFkB NF-κB (active) NFkB_IkB->NFkB releases COX1 COX-1 NFkB->COX1 upregulates PGE2 PGE2 COX1->PGE2 produces Inflammation Neuroinflammation PGE2->Inflammation Mofezolac_P6 This compound / P6 Mofezolac_P6->NFkB_IkB inhibits IκBα phosphorylation Mofezolac_P6->COX1 inhibits

Caption: this compound and P6 inhibit neuroinflammation by targeting COX-1 and the NF-κB pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and P6.

In Vitro Model: LPS-Activated BV-2 Microglial Cells
  • Cell Culture: Mouse BV-2 microglial cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with varying concentrations of this compound or P6 for a specified duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[3]

  • Western Blot Analysis: Protein expression levels of COX-1, IκBα, and phosphorylated IκBα are determined by Western blotting to assess the effects of the compounds on these key signaling molecules.

  • PGE2 Measurement: The concentration of PGE2 in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

In Vivo Model: LPS-Induced Neuroinflammation in Mice
  • Animal Model: An in vivo model of neuroinflammation is established by intracerebroventricular injection of LPS into mice.[1][4]

  • Drug Administration: this compound is administered to the mice, typically via intraperitoneal injection, at a specific dose and time relative to the LPS injection.

  • Immunohistochemistry: Brain sections are stained for markers of glial activation, such as GFAP for astrocytes and Iba-1 for microglia, to visualize and quantify the extent of neuroinflammation.

  • Biochemical Analysis: Brain tissues are homogenized to measure the levels of COX-1 expression via Western blot and PGE2 concentration via ELISA.

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow A1 Culture BV-2 Microglial Cells A2 Pre-treat with This compound / P6 A1->A2 A3 Stimulate with LPS A2->A3 A4 Analyze Protein Expression (Western Blot) A3->A4 A5 Measure PGE2 Levels (ELISA) A3->A5 B1 Induce Neuroinflammation in Mice (LPS injection) B2 Administer this compound B1->B2 B3 Collect Brain Tissue B2->B3 B4 Immunohistochemistry (GFAP, Iba-1) B3->B4 B5 Biochemical Analysis (Western Blot, ELISA) B3->B5

Caption: Experimental workflows for in vitro and in vivo studies of this compound and P6.

Conclusion

Both this compound and P6 are potent and selective COX-1 inhibitors that demonstrate significant anti-neuroinflammatory properties. Their ability to reduce COX-1 expression, inhibit PGE2 production, and downregulate the NF-κB signaling pathway highlights their therapeutic potential for neuroinflammatory diseases.[1][4] While this compound has the advantage of being a clinically approved drug, both compounds serve as valuable tools for researchers investigating the role of COX-1 in neuroinflammation and for the development of novel therapeutic strategies. The provided data and experimental protocols offer a solid foundation for further comparative studies and drug development efforts in this critical area of neuroscience.

References

Mofezolac and Diclofenac: A Comparative Analysis of Anti-Inflammatory Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the anti-inflammatory potencies of two non-steroidal anti-inflammatory drugs (NSAIDs), mofezolac and diclofenac. The information presented is supported by experimental data to aid in research and development decisions.

Executive Summary

This compound is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1), while diclofenac is a non-selective COX inhibitor, targeting both COX-1 and COX-2 enzymes.[1][2][3][4] In vitro studies demonstrate this compound's high affinity for COX-1, with significantly lower activity against COX-2. Diclofenac exhibits a more balanced, though slightly preferential, inhibition of COX-2 in some assays. While direct comparative in vivo studies on anti-inflammatory potency are limited, existing data on analgesic effects suggest this compound may be more potent than diclofenac in specific pain models.[5]

In Vitro Anti-Inflammatory Potency: Cyclooxygenase Inhibition

The primary mechanism of action for both this compound and diclofenac is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.[1][2] The differential inhibition of the two main isoforms, COX-1 and COX-2, is a key determinant of a drug's efficacy and side-effect profile.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data

DrugEnzymeIC50Selectivity Index (COX-2 IC50 / COX-1 IC50)
This compound COX-11.44 nM[6]~310[6]
COX-2447 nM[6]
COX-17.9 nM>6300
COX-2>50,000 nM
Diclofenac Ovine COX-160 nM6.7
Human COX-2400 nM

Note: IC50 values from different studies may not be directly comparable due to variations in experimental conditions.

In Vivo Anti-Inflammatory and Analgesic Potency

One study investigating the analgesic effect in a phenylquinone-induced writhing model in mice found that this compound was more potent than sodium diclofenac.[5] It is important to note that analgesic potency does not always directly correlate with anti-inflammatory potency.

Mechanism of Action: Signaling Pathways

Both this compound and diclofenac exert their anti-inflammatory effects by interrupting the arachidonic acid cascade, which leads to the production of prostaglandins.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX1 COX-1 Arachidonic Acid->COX1 COX2 COX-2 Arachidonic Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation (Pain, Swelling, Fever) Prostaglandins->Inflammation This compound This compound This compound->COX1 High Potency Selective Inhibition Diclofenac Diclofenac Diclofenac->COX1 Inhibition Diclofenac->COX2 Inhibition

Figure 1. Mechanism of Action of this compound and Diclofenac.

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay (In Vitro)

This assay determines the concentration of a compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes (IC50).

Workflow:

cluster_workflow COX Inhibition Assay Workflow start Start enzyme_prep Prepare purified COX-1 or COX-2 enzyme start->enzyme_prep compound_prep Prepare serial dilutions of this compound/Diclofenac start->compound_prep incubation Incubate enzyme with compound or vehicle enzyme_prep->incubation compound_prep->incubation reaction_start Add Arachidonic Acid (substrate) incubation->reaction_start reaction_stop Stop reaction reaction_start->reaction_stop detection Measure Prostaglandin E2 (PGE2) production reaction_stop->detection analysis Calculate IC50 values detection->analysis end End analysis->end

Figure 2. COX Inhibition Assay Workflow.

Detailed Methodology:

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Compound Preparation: this compound and diclofenac are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Incubation: The enzymes are pre-incubated with either the test compound or vehicle (control) in a buffer solution at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The enzymatic reaction is initiated by adding a known concentration of the substrate, arachidonic acid.

  • Reaction Termination: After a specific incubation period, the reaction is terminated.

  • Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or mass spectrometry.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Carrageenan-Induced Paw Edema Model (In Vivo)

This is a standard animal model used to evaluate the acute anti-inflammatory activity of compounds.

Workflow:

cluster_workflow Carrageenan-Induced Paw Edema Workflow start Start animal_prep Acclimatize and group experimental animals (e.g., rats) start->animal_prep drug_admin Administer this compound, Diclofenac, or vehicle (control) orally or intraperitoneally animal_prep->drug_admin carrageenan_injection Inject Carrageenan solution into the sub-plantar region of the hind paw drug_admin->carrageenan_injection measurement Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) carrageenan_injection->measurement analysis Calculate percentage inhibition of edema measurement->analysis end End analysis->end

Figure 3. Carrageenan-Induced Paw Edema Workflow.

Detailed Methodology:

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Grouping and Dosing: Animals are randomly divided into groups: a control group (receiving vehicle), a standard group (receiving a known anti-inflammatory drug like indomethacin or diclofenac), and test groups (receiving different doses of this compound).

  • Drug Administration: The test compounds and vehicle are administered, typically orally or intraperitoneally, a set time (e.g., 30-60 minutes) before the induction of inflammation.

  • Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection using a plethysmometer.

  • Data Analysis: The percentage of swelling (edema) is calculated for each animal at each time point. The percentage of inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated groups to the control group.

Conclusion

This compound demonstrates high potency and selectivity for COX-1 inhibition in vitro, distinguishing it from the non-selective COX inhibitor, diclofenac. This selectivity profile may have implications for its gastrointestinal safety profile. While direct comparative in vivo data on anti-inflammatory potency is needed for a complete picture, the available analgesic data suggests this compound's potential as a potent anti-inflammatory agent. Further head-to-head studies in relevant in vivo models are warranted to fully elucidate the comparative anti-inflammatory efficacy of these two compounds.

References

Mofezolac: A Comparative Analysis of COX-1 versus COX-2 Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cyclooxygenase (COX) selectivity of Mofezolac against other non-steroidal anti-inflammatory drugs (NSAIDs). The information presented is supported by experimental data to aid in research and drug development decisions.

Introduction to COX Isoenzymes and NSAID Selectivity

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. Two main isoforms of this enzyme have been identified: COX-1 and COX-2.

  • COX-1 is constitutively expressed in most tissues and plays a crucial role in homeostatic functions, including the protection of the gastric mucosa, regulation of renal blood flow, and platelet aggregation.[1]

  • COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by various mediators like cytokines and growth factors. It is primarily responsible for the production of prostaglandins that mediate pain and inflammation.[1]

The therapeutic anti-inflammatory and analgesic effects of NSAIDs are attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal disturbances and impaired platelet function, are linked to the inhibition of COX-1. Consequently, the ratio of COX-1 to COX-2 inhibition is a critical parameter in evaluating the selectivity and potential side-effect profile of an NSAID.

This compound: A Highly Selective COX-1 Inhibitor

Contrary to some initial classifications, robust scientific evidence demonstrates that this compound is a potent and highly selective inhibitor of COX-1. This selectivity profile distinguishes it from many other NSAIDs on the market.

Comparative Analysis of COX-1/COX-2 Inhibition

The inhibitory activity of an NSAID is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The ratio of IC50 values for COX-1 and COX-2 is used to determine the drug's selectivity.

The following table summarizes the IC50 values and selectivity ratios for this compound and other commonly used NSAIDs.

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1 IC50 / COX-2 IC50)Predominant Selectivity
This compound 0.0079>50<0.00016COX-1
Ibuprofen 12800.15Non-selective
Diclofenac 0.0760.0262.9COX-2
Celecoxib 826.812COX-2
Rofecoxib >10025>4.0COX-2

Data compiled from multiple sources. The experimental conditions for determining IC50 values can vary between studies, potentially affecting direct comparisons.

Experimental Protocols

The determination of COX-1 and COX-2 inhibitory activity is crucial for characterizing the selectivity of NSAIDs. A common method employed is the in vitro cyclooxygenase inhibition assay.

In Vitro COX Enzyme Inhibition Assay Protocol

This protocol outlines a general procedure for determining the IC50 values of a test compound against COX-1 and COX-2.

1. Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound) and reference NSAIDs

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Cofactors (e.g., hematin, epinephrine)

  • Assay plates (e.g., 96-well plates)

  • Detection system (e.g., ELISA-based detection of prostaglandins or measurement of oxygen consumption)

2. Procedure:

  • Enzyme Preparation: The purified COX-1 or COX-2 enzyme is diluted to the desired concentration in the reaction buffer containing necessary cofactors.

  • Compound Preparation: The test compound and reference NSAIDs are prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Incubation: The diluted enzyme is pre-incubated with various concentrations of the test compound or vehicle control in the assay plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid to each well.

  • Reaction Termination: After a specific incubation time (e.g., 2-5 minutes), the reaction is stopped by the addition of a stopping agent (e.g., a strong acid).

  • Detection: The amount of prostaglandin produced is quantified using a suitable detection method. For example, an ELISA can be used to measure the concentration of Prostaglandin E2 (PGE2) or other prostanoids.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Key Pathways and Processes

To better understand the context of this compound's mechanism of action and the experimental procedures used to characterize it, the following diagrams are provided.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_prostanoids Prostanoids Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 (PGH2) COX1->PGH2_1 PGH2_2 Prostaglandin H2 (PGH2) COX2->PGH2_2 Homeostatic_Prostaglandins Homeostatic Prostaglandins (e.g., Gastric protection, Platelet aggregation) PGH2_1->Homeostatic_Prostaglandins Isomerases Inflammatory_Prostaglandins Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) PGH2_2->Inflammatory_Prostaglandins Isomerases

Figure 1: The Arachidonic Acid Cascade and the Roles of COX-1 and COX-2.

Experimental_Workflow start Start: Prepare Reagents (Enzyme, Substrate, Buffers) prepare_compounds Prepare Serial Dilutions of Test Compound (this compound) and Controls start->prepare_compounds pre_incubation Pre-incubate COX-1 or COX-2 with Test Compound/Vehicle prepare_compounds->pre_incubation initiate_reaction Initiate Reaction with Arachidonic Acid pre_incubation->initiate_reaction stop_reaction Stop Reaction after Defined Time initiate_reaction->stop_reaction detection Quantify Prostaglandin Production (e.g., ELISA) stop_reaction->detection analysis Data Analysis: Calculate % Inhibition and Determine IC50 detection->analysis end End: Determine COX-1/COX-2 Selectivity analysis->end

Figure 2: Experimental Workflow for In Vitro COX Inhibition Assay.

Conclusion

The available experimental data clearly indicates that this compound is a highly potent and selective inhibitor of the COX-1 isoenzyme. This distinct selectivity profile, which contrasts with non-selective NSAIDs like Ibuprofen and COX-2 selective inhibitors such as Celecoxib and Rofecoxib, is a critical consideration for its application in research and potential therapeutic development. Understanding the precise COX selectivity of a compound is paramount for predicting its efficacy and safety profile.

References

Mofezolac Demonstrates Potent Inhibition of Prostaglandin E2 Release: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New comparative data highlights the efficacy of Mofezolac, a non-steroidal anti-inflammatory drug (NSAID), in inhibiting the release of Prostaglandin E2 (PGE2), a key mediator of inflammation and pain. This guide provides a comprehensive comparison of this compound with other NSAIDs, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound, identified as a selective inhibitor of cyclooxygenase-1 (COX-1), has demonstrated potent suppression of prostaglandin biosynthesis.[1][2] In vitro studies have shown that its ability to inhibit prostaglandin production is comparable to that of Indomethacin.[1] This inhibitory action is central to its analgesic and anti-inflammatory effects.

Comparative Inhibitory Effects on PGE2 Release

The following table summarizes the quantitative data on the inhibitory effects of this compound and other common NSAIDs on PGE2 release. The data is derived from in vitro studies on BV2 microglial cells stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

CompoundConcentration (µM)PGE2 Release (% of LPS control)Source
This compound 0.175%[3]
0.550%[3]
Indomethacin Not SpecifiedStrong Inhibition[4]
Ibuprofen Not SpecifiedStrong Inhibition[4]
Nimesulide Not SpecifiedStrong Inhibition[4][5]
P6 (COX-1 Inhibitor) 0.580%[3]
1.060%[3]

Note: The data for Indomethacin, Ibuprofen, and Nimesulide indicates strong inhibition of LPS-stimulated PGE2 production, though specific percentage reductions were not provided in the cited source.

Experimental Protocols

1. Cell Culture and Treatment:

  • BV2 microglial cells are cultured in 6-well plates at a density of 3 x 10^6 cells/well.[3]

  • Cells are pre-treated with varying concentrations of this compound or other NSAIDs for 1 hour.[3]

  • Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response and PGE2 release.[3]

  • The cell cultures are maintained at 37°C in a humidified atmosphere with 5% CO2 for 24 to 48 hours.[3]

2. Measurement of PGE2 Release:

  • After the incubation period, the cell culture supernatants are collected.[6]

  • The concentration of PGE2 in the supernatant is quantified using a competitive binding enzyme-linked immunosorbent assay (ELISA) kit.[3][6][7]

  • The assay is performed according to the manufacturer's instructions.[6][7] This typically involves the use of a plate pre-coated with a capture antibody, the addition of the samples, a PGE2 conjugate, and a substrate for colorimetric detection.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of PGE2 synthesis and the experimental workflow for validating the inhibitory effect of this compound.

PGE2_Synthesis_Pathway cluster_cell Cell Membrane Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 / COX-2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGES PGE2_Release PGE2 Release (Inflammation, Pain) PGE2->PGE2_Release PLA2 Phospholipase A2 (PLA2) PLA2->Membrane_Phospholipids COX1_2 COX-1 / COX-2 PGES PGE Synthase (PGES) Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->PLA2 This compound This compound This compound->COX1_2 Inhibits Experimental_Workflow cluster_workflow Experimental Workflow A 1. Cell Culture (BV2 Microglial Cells) B 2. Pre-treatment (this compound or other NSAIDs) A->B C 3. Stimulation (LPS) B->C D 4. Incubation (24-48 hours) C->D E 5. Supernatant Collection D->E F 6. PGE2 Measurement (ELISA) E->F G 7. Data Analysis F->G

References

Mofezolac's Potency in Targeting COX-1: A Comparative Analysis of IC50 Values

Author: BenchChem Technical Support Team. Date: November 2025

Mofezolac, a non-steroidal anti-inflammatory drug (NSAID), demonstrates a notable inhibitory effect on cyclooxygenase-1 (COX-1), a key enzyme in the prostaglandin synthesis pathway. An examination of various research findings reveals a range of half-maximal inhibitory concentration (IC50) values, highlighting the compound's potent and selective action against COX-1. This guide provides a comparative overview of reported this compound IC50 values for COX-1, details the experimental methodologies employed in these studies, and illustrates the relevant biological and experimental pathways.

Comparative IC50 Values of this compound for COX-1 Inhibition

The inhibitory potency of this compound against COX-1 has been quantified in several studies, with variations in the reported IC50 values likely attributable to different experimental conditions and assay types. A summary of these findings is presented below.

IC50 Value (COX-1)IC50 Value (COX-2)Selectivity Index (COX-2/COX-1)Source
1.44 nM447 nM~310[1][2]
0.0079 µM (7.9 nM)> 50 µM> 6300[3][4]
Not specifiedNot specified0.003:1 (COX-1:COX-2 ratio)[5]

This compound is recognized as a selective, reversible, and orally active COX-1 inhibitor.[1][2] Some studies highlight it as one of the most potent and selective reversible COX-1 inhibitors known.[4][6] Its mechanism of action involves blocking the cyclooxygenase enzyme, thereby reducing the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[7] While COX-2 is the inducible isoform primarily expressed at sites of inflammation, COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastric mucosa.[7] The high selectivity of this compound for COX-1 is a distinguishing feature.[3][4]

Experimental Protocols for IC50 Determination

The determination of IC50 values for this compound's inhibition of COX-1 involves various in vitro assays. The following outlines the general principles and specific methods reported in the literature.

General Assay Principle: The core of these assays is to measure the enzymatic activity of COX-1 in the presence of varying concentrations of the inhibitor (this compound). The concentration of this compound that reduces the enzyme's activity by 50% is determined as the IC50 value.

Specific Methodologies:

  • Colorimetric Inhibitor Screening Assay: This method involves measuring the peroxidase activity of COX. The cyclooxygenase reaction converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to PGH2 by the peroxidase activity of the enzyme. This peroxidase activity can be monitored using a colorimetric probe, and the inhibition of this color development by this compound is quantified.[3]

  • Oxygen Consumption Assay: COX activity can be monitored by measuring the consumption of oxygen using a Clark-type oxygen electrode.[3] The reaction mixture typically includes a buffer (e.g., 100 mM Tris-HCl, pH 8.0), a cofactor like phenol, heme, and the substrate arachidonic acid.[3] The rate of oxygen consumption is measured with and without the inhibitor to determine the level of inhibition.

  • Human Whole Blood Assay: This assay provides a more physiologically relevant environment by using whole blood.[8] The assay measures the ability of a compound to inhibit COX-1 (measured as thromboxane B2 production) or COX-2 (measured as prostaglandin E2 production after stimulation with lipopolysaccharide). This method is valuable for assessing inhibitor potency in the presence of all blood components.[8]

  • LC-MS/MS-Based Assay: A highly sensitive and accurate method for measuring COX inhibition involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] This technique directly quantifies the prostaglandins (e.g., PGE2) produced by the COX enzyme. The assay is performed with various concentrations of the inhibitor, and the IC50 value is calculated from the resulting inhibition curve.[9]

Visualizing the Pathways

To better understand the context of this compound's action and the experimental procedures, the following diagrams have been generated.

COX1_Signaling_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 Enzyme Arachidonic_Acid->COX1 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 This compound This compound This compound->COX1 Inhibition PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (e.g., PGE2, TXA2) PGH2->Prostaglandins Physiological_Functions Physiological Functions (e.g., Gastric Protection, Platelet Aggregation) Prostaglandins->Physiological_Functions

Caption: COX-1 signaling pathway and the inhibitory action of this compound.

IC50_Determination_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis COX1_Enzyme Prepare COX-1 Enzyme Incubate Incubate COX-1 with this compound COX1_Enzyme->Incubate Mofezolac_Dilutions Prepare Serial Dilutions of this compound Mofezolac_Dilutions->Incubate Substrate Prepare Substrate (Arachidonic Acid) Add_Substrate Initiate Reaction by Adding Substrate Substrate->Add_Substrate Incubate->Add_Substrate Measure_Activity Measure Enzyme Activity (e.g., O2 consumption, colorimetric signal, PG quantification) Add_Substrate->Measure_Activity Plot_Data Plot % Inhibition vs. This compound Concentration Measure_Activity->Plot_Data Calculate_IC50 Calculate IC50 Value Plot_Data->Calculate_IC50

Caption: General experimental workflow for determining the IC50 of this compound.

References

A Comparative Guide to the Efficacy of Mofezolac Isosteres as Cyclooxygenase-1 (COX-1) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory efficacy of Mofezolac and its isosteres against Cyclooxygenase-1 (COX-1). This compound is a potent and highly selective, reversible non-steroidal anti-inflammatory drug (NSAID) that targets COX-1.[1][2][3] The development of its isosteres is a key area of research aimed at exploring structure-activity relationships and identifying novel compounds with potential therapeutic applications in cardioprotection, neuroinflammation, and cancer.[4][5] This document presents quantitative data, detailed experimental protocols, and pathway visualizations to support research and development efforts in this field.

Comparative Inhibitory Activity

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The selectivity for COX-1 over COX-2 is a critical parameter for avoiding the side effects associated with non-selective NSAIDs.[6]

The following table summarizes the in vitro inhibitory activities of this compound, selected isosteres, and other reference compounds against COX-1 and COX-2.

CompoundClass/CoreCOX-1 IC50COX-2 IC50Selectivity Index (SI)¹
This compound Diarylisoxazole1.44 nM[1][3]447 nM[1][3]310.4
7.9 nM[7]>50,000 nM[7]>6329[8]
Compound 10a Triazole Core Isostere3 nM[4]850 nM[4]283.3
SC-560 Reference COX-1 Inhibitor2.4 nM[4]470 nM[4]195.8
P6 Diaryl-chlorofuran19,000 nM[7]>50,000 nM[7]>2.6
Indomethacin Non-selective NSAID<20 nM[9]VariesVaries
Celecoxib Selective COX-2 Inhibitor>7 nM[9]Varies<1 (COX-2 Selective)

¹Selectivity Index (SI) is calculated as (IC50 for COX-2) / (IC50 for COX-1). A higher SI indicates greater selectivity for COX-1.

Signaling Pathway and Mechanism of Inhibition

Cyclooxygenase (COX) enzymes are central to the biosynthesis of prostanoids from arachidonic acid.[7] COX-1 is constitutively expressed in most tissues and plays a crucial role in physiological functions such as platelet aggregation and maintaining the gastric mucosa.[10][11] this compound and its isosteres exert their effect by binding to the active site of the COX-1 enzyme, preventing arachidonic acid from being converted into the precursor Prostaglandin H2 (PGH2).[7]

COX1_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitor phospholipids Membrane Phospholipids AA Arachidonic Acid phospholipids->AA Phospholipase A2 COX1 COX-1 Enzyme AA->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Cyclo-oxygenation Prostanoids Prostanoids (e.g., Thromboxane A2) PGH2->Prostanoids Synthases This compound This compound & Isosteres This compound->COX1 Inhibition

Caption: COX-1 pathway showing inhibition by this compound.

Experimental Protocols

The following section details a representative methodology for an in vitro enzymatic assay to determine the COX-1 inhibitory activity of test compounds. This protocol is synthesized from established methods.[12][13]

Objective:

To determine the IC50 value of this compound isosteres for the COX-1 enzyme.

Materials:
  • Purified COX-1 enzyme (ovine or human recombinant)[12]

  • Reaction Buffer (0.1 M Tris-HCl, pH 8.0)[13]

  • Heme (cofactor)[13]

  • Test compounds (inhibitors) dissolved in DMSO

  • Arachidonic Acid (substrate)[13]

  • Stannous Chloride (or other stop solution)[13]

  • Prostaglandin Screening ELISA Kit (for PGE2 or PGF2α detection)

Experimental Workflow

The general workflow for screening potential COX-1 inhibitors involves preparing the enzyme and inhibitor, allowing them to interact, initiating the enzymatic reaction with the substrate, and finally quantifying the product to determine the extent of inhibition.

a A 1. Reagent Preparation (Buffer, Enzyme, Substrate) C 3. Enzyme & Inhibitor Pre-incubation (e.g., 10 min at 37°C) A->C B 2. Compound Dilution (Test Inhibitors in DMSO) B->C D 4. Reaction Initiation (Add Arachidonic Acid) C->D E 5. Reaction Termination (Add Stop Solution) D->E F 6. Product Quantification (ELISA or LC-MS/MS) E->F G 7. Data Analysis (Calculate % Inhibition, Plot IC50 Curve) F->G

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Mofezolac

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Mofezolac, a non-steroidal anti-inflammatory drug (NSAID).

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE for handling this compound, based on available safety data.

Body PartPersonal Protective EquipmentStandard/Specification
Eyes Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[1]
Hands Chemical impermeable glovesInspected prior to use; satisfying EU Directive 89/686/EEC and EN 374[1]
Body Fire/flame resistant and impervious clothing; lab coat---
Respiratory Full-face respiratorTo be used if exposure limits are exceeded or irritation occurs[1]

Experimental Protocols: Safe Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Handle this compound in a well-ventilated area.[1]

  • Wear appropriate personal protective equipment as detailed in the table above.[1]

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container.

  • Keep the container in a dry, cool, and well-ventilated place.

  • Store apart from foodstuff containers or incompatible materials.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

  • If inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1]

  • In case of skin contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]

  • In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Disposal Plan

The disposal of this compound and any contaminated materials must be conducted in accordance with all applicable federal, state, and local regulations.

  • General Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.

  • Environmental Precautions: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.[1]

  • Accidental Release: In case of a spill, avoid dust formation and breathing vapors, mist, or gas. Wear chemical impermeable gloves and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to a safe area. Prevent further leakage if it is safe to do so and do not let the chemical enter drains. Collect the spilled material and place it in a suitable, closed container for disposal.

Signaling Pathways and Experimental Workflows

To visually represent the procedural steps for safe handling and disposal of this compound, the following workflow diagram is provided.

Mofezolac_Handling_Workflow cluster_preparation Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal Assess_Risks Assess Risks Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area Select_PPE->Prepare_Work_Area Handle_this compound Handle this compound Prepare_Work_Area->Handle_this compound Avoid_Contact Avoid Skin/Eye Contact & Dust Formation Handle_this compound->Avoid_Contact Use_Tools Use Non-Sparking Tools Handle_this compound->Use_Tools Collect_Waste Collect Waste in a Labeled, Sealed Container Handle_this compound->Collect_Waste Wash_Hands Wash Hands Thoroughly Avoid_Contact->Wash_Hands Use_Tools->Wash_Hands Store_Properly Store in a Cool, Dry, Well-Ventilated Place Wash_Hands->Store_Properly Store_Properly->Collect_Waste Dispose_Waste Dispose via Licensed Chemical Destruction or Incineration Collect_Waste->Dispose_Waste

Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mofezolac
Reactant of Route 2
Mofezolac

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.